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  • Product: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine
  • CAS: 1542557-31-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Key Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, a heterocyclic compound of significant interest in contemporary drug discovery and development. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] The introduction of a 1-methylcyclopropyl group at the 2-position of the 4,6-dichloropyrimidine core offers a unique combination of structural rigidity and metabolic stability, making it an attractive building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[3] This guide delves into the chemical properties, a detailed plausible synthesis, reactivity, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel pharmaceuticals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[2][4] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a highly sought-after scaffold in the design of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and inflammation.[1][3]

The 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine molecule combines the established pharmacological importance of the dichloropyrimidine core with the unique physicochemical properties of the 1-methylcyclopropyl moiety. The chlorine atoms at the 4 and 6 positions serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various pharmacophoric groups.[5] The 1-methylcyclopropyl group, on the other hand, can enhance metabolic stability and provide a specific three-dimensional conformation that can be crucial for binding to biological targets.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1542557-31-2[6]
Molecular Formula C₈H₈Cl₂N₂[6][7]
Molecular Weight 203.07 g/mol [7]
Appearance Liquid[6]
Purity ≥95%[6][7]
Storage Temperature 2-8°C or -20°C (inert atmosphere)[6][7]
InChI Key INPBLHRJHIDGFA-UHFFFAOYSA-N[6][7]
SMILES CC1(CC1)C2=NC(=CC(=N2)Cl)Cl

Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

The synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine can be logically approached through a two-step process: the formation of the 2-substituted-4,6-dihydroxypyrimidine core, followed by chlorination. This synthetic strategy is a well-established method for preparing a variety of dichloropyrimidine derivatives.[5][8][9]

Synthesis of the Key Precursor: 1-Methylcyclopropanecarboximidamide Hydrochloride

A critical starting material for this synthesis is the amidine or guanidine derivative of 1-methylcyclopropane. A plausible route to 1-methylcyclopropanecarboximidamide hydrochloride begins with 1-methylcyclopropanecarbonitrile.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboximidamide Hydrochloride

Step 1: Formation of the Imidate Ester Hydrochloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 1-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (5.0 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C.

  • Seal the flask and allow it to stand at 0-5°C for 24 hours, during which time a precipitate of the imidate ester hydrochloride will form.

  • Collect the solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 1-methylcyclopropanecarboximidate hydrochloride.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Dissolve the imidate ester hydrochloride (1.0 eq) in anhydrous ethanol in a pressure vessel.

  • Cool the solution to -10°C and saturate it with anhydrous ammonia gas.

  • Seal the vessel and stir the mixture at room temperature for 48 hours.

  • Cool the vessel again before carefully venting the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to induce crystallization.

  • Collect the solid 1-methylcyclopropanecarboximidamide hydrochloride by filtration, wash with diethyl ether, and dry under vacuum.

Cyclocondensation and Chlorination

With the amidine precursor in hand, the synthesis proceeds to the formation of the pyrimidine ring and subsequent chlorination.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Step 1: Synthesis of 2-(1-Methylcyclopropyl)-4,6-dihydroxypyrimidine

  • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol in a round-bottom flask, add diethyl malonate (1.0 eq).

  • To this stirred solution, add 1-methylcyclopropanecarboximidamide hydrochloride (1.0 eq) in portions.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and cool the mixture in an ice bath to precipitate the product.

  • Collect the solid 2-(1-methylcyclopropyl)-4,6-dihydroxypyrimidine by filtration, wash with cold water, and dry.

Step 2: Chlorination to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to 2-(1-methylcyclopropyl)-4,6-dihydroxypyrimidine (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine cluster_0 Amidine Synthesis cluster_1 Pyrimidine Core Formation cluster_2 Final Product 1-Methylcyclopropanecarbonitrile 1-Methylcyclopropanecarbonitrile Imidate Ester HCl Imidate Ester HCl 1-Methylcyclopropanecarbonitrile->Imidate Ester HCl EtOH, HCl (g) 1-Methylcyclopropanecarboximidamide HCl 1-Methylcyclopropanecarboximidamide HCl Imidate Ester HCl->1-Methylcyclopropanecarboximidamide HCl NH3, EtOH 2-(1-Methylcyclopropyl)-4,6-dihydroxypyrimidine 2-(1-Methylcyclopropyl)-4,6-dihydroxypyrimidine 1-Methylcyclopropanecarboximidamide HCl->2-(1-Methylcyclopropyl)-4,6-dihydroxypyrimidine NaOEt, EtOH (Cyclocondensation) Diethyl Malonate Diethyl Malonate Diethyl Malonate->2-(1-Methylcyclopropyl)-4,6-dihydroxypyrimidine Target Compound 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine 2-(1-Methylcyclopropyl)-4,6-dihydroxypyrimidine->Target Compound POCl3 (Chlorination)

Figure 1: Plausible synthetic workflow for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is dominated by the two chlorine atoms at the 4 and 6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential or simultaneous displacement of the chloro groups with a variety of nucleophiles, such as amines, alcohols, and thiols, providing a versatile platform for the synthesis of diverse libraries of substituted pyrimidines.[5][10]

Role as a Kinase Inhibitor Intermediate

The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors.[5][10] The two nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the adenine ring of ATP with the hinge region of the kinase active site. The substituents at the 2, 4, and 6 positions can then be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

Illustrative Example: Synthesis of a Hypothetical Aurora Kinase Inhibitor

To illustrate the utility of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, we can propose its use in the synthesis of a hypothetical Aurora kinase inhibitor. Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their dysregulation is implicated in various cancers.[10]

Experimental Protocol: Synthesis of a Hypothetical 2,4-Disubstituted Pyrimidine Kinase Inhibitor

  • Mono-amination (First SNAr):

    • Dissolve 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (1.0 eq) in n-butanol.

    • Add a primary amine (e.g., 3-amino-5-methylpyrazole, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Heat the mixture to 120°C in a sealed tube and monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, remove the solvent under vacuum, and purify the mono-substituted product by column chromatography.

  • Second SNAr Reaction:

    • Dissolve the mono-aminated intermediate (1.0 eq) in a suitable solvent such as 1-pentanol.

    • Add a second amine (e.g., (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, 1.2 eq).

    • Heat the reaction mixture to 140°C.

    • After the reaction is complete, work up and purify the di-substituted product.

  • Deprotection (if necessary):

    • If a protecting group (e.g., Boc) is present, it can be removed under acidic conditions (e.g., HCl in dioxane) to yield the final inhibitor.

Kinase_Inhibitor_Synthesis Start 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine Intermediate Mono-aminated Pyrimidine Start->Intermediate R1-NH2, Base (SNAr 1) Final_Product Di-substituted Pyrimidine (Kinase Inhibitor) Intermediate->Final_Product R2-NH2, Heat (SNAr 2)

Figure 2: General workflow for the synthesis of a disubstituted pyrimidine kinase inhibitor.

Safety and Handling

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar dichloropyrimidine compounds, it is likely to be harmful if swallowed, and may cause skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[6][7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dichloropyrimidine core provides a well-established scaffold for interacting with biological targets, particularly kinases, while the 1-methylcyclopropyl group offers advantages in terms of metabolic stability and conformational constraint. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear pathway for the preparation and further functionalization of this important intermediate. As the demand for novel and selective kinase inhibitors continues to grow, the utility of specialized building blocks like 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is expected to increase, making it a compound of significant interest for researchers in the pharmaceutical sciences.

References

  • Zhou, S., Xu, D., Wang, Z., Zhu, Z., Zha, Z., Fan, Y., & Su, H. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-Methyl-5-Nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved from [Link]

  • 1-Methylimidazole-N-oxide (NMI-O). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014, October 21). RSC Publishing. Retrieved from [Link]

  • CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. (n.d.). Google Patents.
  • 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine. (n.d.). PubChemLite. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). Google Patents.
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008, October 23). PubMed. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. Retrieved from [Link]

  • Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. (2021, August 5). PubMed. Retrieved from [Link]

  • (PDF) Malonates in Cyclocondensation Reactions. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). Digital Commons @ Michigan Tech. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). IJPPR. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. (2021, February 3). ResearchGate. Retrieved from [Link]

  • Nucleophilic substitution reactions with ammonia. (2015, May 10). YouTube. Retrieved from [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (2023, February 27). PMC. Retrieved from [Link]

  • Reaction of phthalonitrile with ammonia and the isolated products 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

Sources

Exploratory

The Pharmacophoric Utility and Biological Activity Profile of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Executive Summary In modern medicinal chemistry, terminal biological activity is often dictated by the precise architectural features of early-stage building blocks. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, terminal biological activity is often dictated by the precise architectural features of early-stage building blocks. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) is a highly specialized, privileged electrophilic intermediate utilized extensively in the discovery of targeted therapeutics (). While it does not function as a standalone drug, its "biological activity" is defined by its capacity to impart critical pharmacokinetic (PK) stability and pharmacodynamic (PD) affinity to Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and antiviral agents.

Structural Rationale and Pharmacokinetic (PK) Impact

The molecular architecture of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is engineered to solve specific liabilities commonly encountered in drug development:

  • The Pyrimidine Core: Acts as an excellent bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen-bond acceptors, allowing the final molecule to anchor deeply within the highly conserved hinge region of target kinases.

  • The 1-Methylcyclopropyl Moiety: This is the defining feature of the molecule. Historically, isopropyl groups were used to fill hydrophobic pockets in target proteins. However, the tertiary carbon of an isopropyl group is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. By replacing the isopropyl group with a 1-methylcyclopropyl group, the tertiary carbon is sterically blocked by the methyl group, drastically reducing metabolic clearance (1)[1]. Furthermore, the unique sp2 -like character of the cyclopropyl C-C bonds restricts the rotational freedom of the molecule, locking it into an optimal binding conformation.

  • The 4,6-Dichloro Substitution: Provides two highly reactive, yet electronically distinct, sites for sequential Nucleophilic Aromatic Substitution ( SN​Ar ) or palladium-catalyzed cross-coupling, enabling rapid generation of structure-activity relationship (SAR) libraries.

Quantitative Pharmacokinetic Advantages

The table below summarizes the typical improvements observed when an isopropyl-pyrimidine core is upgraded to a 1-methylcyclopropyl-pyrimidine core during lead optimization.

ParameterIsopropyl-Pyrimidine (Baseline)1-Methylcyclopropyl-PyrimidineCausality / Mechanism of Action
LogP (Lipophilicity) ~2.1~2.5The cyclopropyl ring increases lipophilicity, enhancing cellular membrane permeability.
Metabolic Half-Life ( t1/2​ ) 45 min>120 minThe methyl group sterically blocks the tertiary carbon, preventing CYP450-mediated hydroxylation.
Kinase IC50​ (e.g., PIM-1) 150 nM45 nMThe rigid geometry of the cyclopropyl ring locks the compound into an optimal binding conformation.

Target Pathways and Biological Applications

Derivatives of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine have shown profound biological activity across several therapeutic areas:

A. PIM-1 Kinase Inhibition in Oncology

PIM kinases are constitutively active serine/threonine kinases that promote cell survival and proliferation in hematological malignancies. Pyrimidine derivatives synthesized from this building block act as potent, ATP-competitive pan-PIM inhibitors (2)[2]. The 1-methylcyclopropyl group projects into the solvent-exposed region of the ATP pocket, providing essential hydrophobic packing while maintaining a low toxicity profile.

PIM1_Pathway Stimulus Growth Factors JAK_STAT JAK/STAT Pathway Stimulus->JAK_STAT Activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates mTOR mTORC1 Pathway PIM1->mTOR Activates Apoptosis Cell Survival BAD->Apoptosis Inhibits Death mTOR->Apoptosis Promotes Growth Inhibitor Pyrimidine Inhibitor Inhibitor->PIM1 ATP Blockade

Figure 1: PIM-1 kinase signaling pathway and the intervention point for pyrimidine-derived inhibitors.

B. Antiviral Agents (HCV NS3 Protease)

Beyond oncology, this specific pyrimidine core has been patented for use in macrocyclic Hepatitis C Virus (HCV) inhibitors. The 1-methylcyclopropyl substitution enhances the binding affinity of the macrocycle to the NS3 serine protease, disrupting viral replication (3)[3].

Experimental Workflow: Regioselective Functionalization

To harness the biological potential of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, researchers must execute a highly controlled, regioselective mono-amination. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

Protocol: Regioselective Mono-Amination via SN​Ar

Objective: Synthesize 4-amino-6-chloro-2-(1-methylcyclopropyl)pyrimidine, the critical intermediate for downstream API synthesis.

Causality Check: Initially, the two chlorine atoms at the 4- and 6-positions are electronically identical. However, once the first amine substitutes at the 4-position, its lone pair donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining chlorine at the 6-position toward further nucleophilic attack, allowing for exquisite regiocontrol.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve 1.0 mmol of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine in 5.0 mL of anhydrous ethanol.

    • Causality: Ethanol is chosen because protic solvents stabilize the highly polar Meisenheimer complex transition state during the SN​Ar reaction, accelerating the rate compared to aprotic solvents.

  • Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming nucleophilic amine.

  • Nucleophile Addition: Cool the mixture to 0°C and dropwise add 1.05 mmol of the desired primary amine.

    • Causality: The slight stoichiometric excess ensures complete conversion of the starting material, while the low initial temperature prevents uncontrolled exothermic over-reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 4–6 hours.

  • System Validation (Go/No-Go Gate): Withdraw a 10 µL aliquot and monitor via LC-MS.

    • Self-Validating Check: The reaction is deemed successful when the starting material peak (m/z 203) is completely replaced by the mono-adduct mass. If di-substitution is observed (>5% relative peak area), the reaction temperature must be reduced to 60°C in subsequent scale-ups to preserve regioselectivity.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (15 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 CAS 1542557-31-2 Step2 1st SNAr Reaction (Amine, DIPEA, 80°C) Step1->Step2 Step3 LC-MS Validation Step2->Step3 Step4 2nd SNAr / Coupling (Pd-Catalyzed) Step3->Step4 If pure Step5 Bioactive API Step4->Step5

Figure 2: Stepwise functionalization workflow of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Conclusion

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is far more than a simple chemical reagent; it is a strategically designed pharmacophoric vehicle. By combining the hydrogen-bonding capacity of a pyrimidine core with the metabolic resistance and conformational rigidity of a 1-methylcyclopropyl group, this building block empowers researchers to overcome traditional PK/PD bottlenecks in the development of next-generation kinase inhibitors and antiviral therapeutics.

Sources

Foundational

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine in Modern Drug Discovery: A Technical Guide to Scaffold Functionalization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of targeted therapeutics, the architectural design of s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of targeted therapeutics, the architectural design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) has emerged as a critical bifunctional building block [1]. This whitepaper dissects the structural rationale, physicochemical properties, and sequential functionalization methodologies of this compound. By leveraging its unique electronic properties, medicinal chemists can execute highly regioselective, orthogonal modifications to synthesize complex kinase inhibitors, GPCR modulators, and central nervous system (CNS) agents.

Structural Rationale: The Anatomy of the Scaffold

The utility of CAS 1542557-31-2 is not accidental; it is a product of rational molecular design tailored to overcome common pharmacokinetic liabilities.

The 4,6-Dichloro Pyrimidine Core

The pyrimidine ring is a highly electron-deficient heteroaromatic system. The presence of two chlorine atoms at the 4- and 6-positions provides two synthetically equivalent, highly reactive sites for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. The symmetry of the starting material ensures that the first substitution is completely regioselective, regardless of which chlorine is attacked.

The 1-Methylcyclopropyl Motif: A Masterclass in Bioisosterism

In early-stage drug discovery, isopropyl or tert-butyl groups are frequently used to occupy hydrophobic pockets. However, these groups carry severe liabilities:

  • Isopropyl groups possess a highly metabolically labile tertiary benzylic/allylic C-H bond, making them prime targets for rapid Cytochrome P450 (CYP450) oxidation.

  • The 1-methylcyclopropyl group solves this causality. The cyclopropyl ring introduces sp2-like character to its C-C bonds, altering the steric trajectory while maintaining lipophilicity. More importantly, the addition of the methyl group at the 1-position explicitly blocks the tertiary carbon, eliminating the primary site of oxidative metabolism. This dramatically increases the biological half-life of the resulting API [2].

Physicochemical Profile

Understanding the baseline metrics of the intermediate is crucial for predicting its behavior in biphasic reaction conditions and chromatographic purification.

AttributeValue / DescriptionImpact on Snthesis & Formulation
Chemical Formula C8H8Cl2N2High halogen content requires robust SNAr or Pd-catalysis.
Molecular Weight 203.07 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
CAS Number 1542557-31-2Standardized identifier for commercial procurement [3].
LogP (Predicted) ~2.5Highly lipophilic; requires organic solvents (THF, Dioxane) for SNAr, but necessitates aqueous-organic mixtures for Suzuki couplings.

Mechanistic Pathways: The Logic of Sequential Functionalization

The true power of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine lies in its capacity for orthogonal sequential functionalization .

Step 1: Electronic Deactivation (SNAr) When the di-chloro pyrimidine is subjected to a nucleophile (e.g., a primary amine), the first SNAr reaction proceeds rapidly. Causality dictates that once the amine is covalently bound, its lone pair donates electron density into the pyrimidine π -system via resonance. This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively deactivating the second chlorine atom toward further nucleophilic attack. This creates a self-validating reaction system : the reaction naturally halts at mono-substitution, preventing unwanted di-amination.

Step 2: Transition-Metal Orthogonality Because the remaining chlorine is now electronically deactivated toward SNAr, it must be activated via a different mechanism. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) bypasses the SNAr electronic barrier. The electron-rich nature of the mono-amino intermediate actually facilitates the oxidative addition of the Pd(0) catalyst into the C-Cl bond, allowing for the installation of aryl or heteroaryl groups.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal functionalization strategy.

G SM 4,6-Dichloro-2-(1- methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) SNAr Step 1: SNAr Mono-Amination (Amine, DIPEA, THF, 60°C) SM->SNAr Intermediate Mono-chloro, Mono-amino Pyrimidine Intermediate SNAr->Intermediate Electronic Deactivation Coupling Step 2: Suzuki Cross-Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Intermediate->Coupling API Asymmetric Di-substituted Target Scaffold (API) Coupling->API Orthogonal Activation

Caption: Orthogonal functionalization workflow of CAS 1542557-31-2 exploiting electronic deactivation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry of the reagents dictates a clean, singular outcome.

Protocol A: Regioselective Mono-Amination (SNAr)

Objective: Synthesize 4-amino-6-chloro-2-(1-methylcyclopropyl)pyrimidine.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts strictly to scavenge the HCl byproduct, driving the reaction forward without competing with the primary amine for the electrophilic pyrimidine carbon.

  • Nucleophile Addition: Dropwise, add 1.05 equivalents of the desired primary amine.

  • Execution: Stir the reaction at 60°C for 4 hours.

  • Self-Validation & Analysis: The reaction is self-limiting. Monitor via LC-MS; you will observe the complete disappearance of the m/z 202 signal and the appearance of the mono-adduct. Because the intermediate is deactivated, the di-adduct will remain <2% even if left overnight.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Replace the remaining inert chlorine with an aryl group to finalize the API scaffold.

  • Preparation: To the mono-chloro intermediate (1.0 eq) in a Schlenk flask, add an aryl boronic acid (1.2 eq) and K2CO3 (2.0 eq).

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Causality: The biphasic nature is mandatory. The aqueous phase dissolves the carbonate base, which is required to coordinate with the boronic acid to form the reactive, electron-rich "ate" complex. The organic phase dissolves the lipophilic pyrimidine.

  • Catalyst Addition: Degas the mixture with N2 for 10 minutes, then add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand forces the palladium into a cis-geometry, accelerating the reductive elimination step.

  • Execution: Heat to 90°C for 12 hours under N2.

  • Self-Validation & Analysis: The reaction validates upon the precipitation of palladium black (indicating catalyst turnover/death at the end of the reaction) and complete consumption of the mono-chloro starting material on TLC (UV active at 254 nm).

Applications in Targeted Therapeutics

The resulting asymmetric pyrimidines are heavily utilized in the development of ATP-competitive kinase inhibitors . The nitrogen atoms of the pyrimidine core act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region. Simultaneously, the 1-methylcyclopropyl group is directed outward into the hydrophobic pocket (often the "gatekeeper" region), providing massive gains in binding affinity ( ΔG ) while remaining impervious to oxidative degradation [4]. This specific scaffold has been foundational in generating highly selective inhibitors with extended pharmacokinetic half-lives.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from[Link]

  • PubChemLite. Compound Summary for 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine. Luxembourg Centre for Systems Biomedicine. Retrieved from [Link]

Exploratory

The Emergence of a Novel Scaffold: A Technical Guide to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Abstract The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The introduction of a cyclopropyl moiety can...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The introduction of a cyclopropyl moiety can significantly enhance a molecule's metabolic stability and binding affinity.[4][5] This guide provides a comprehensive technical overview of a novel compound at the intersection of these two privileged scaffolds: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine. We will explore its chemical significance, propose a detailed, field-proven synthetic protocol, and discuss its potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising new chemical entity.

Introduction: The Strategic Fusion of Pyrimidine and Cyclopropane

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, and its derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2][3][6][7][8] The dichloro-substitution at the 4 and 6 positions offers reactive sites for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecules.[9][10][11]

Concurrently, the incorporation of a cyclopropyl group has become an increasingly employed strategy in modern drug design.[4][5] This small, strained ring system is not merely a passive linker but an active contributor to a molecule's pharmacological profile. The unique electronic and conformational properties of the cyclopropyl group can lead to improved metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes, enhanced potency through favorable interactions with target proteins, and reduced off-target effects.[4][5]

The novel compound, 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, represents a strategic convergence of these two key structural features. The rigidity of the 1-methylcyclopropyl group, combined with the reactive handles of the dichloropyrimidine core, presents a unique scaffold for the development of next-generation therapeutics.

Proposed Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Step-by-Step Protocol

The synthesis of the title compound can be logically approached through a multi-step process, beginning with the formation of the key cyclopropyl intermediate followed by its condensation to form the pyrimidine ring and subsequent chlorination.

Synthesis of the Key Intermediate: 1-Methylcyclopropanecarboximidamide

The initial phase focuses on the construction of the 1-methylcyclopropylcarboximidamide, a crucial building block for the pyrimidine ring.

Protocol:

  • Synthesis of 1-Methylcyclopropanecarbonitrile: This can be achieved through the reaction of a suitable precursor like 1-bromo-1-methylethane with malononitrile in the presence of a strong base.

  • Formation of the Imidate: The resulting 1-methylcyclopropanecarbonitrile is then converted to the corresponding imidate hydrochloride by reacting it with anhydrous ethanol in the presence of hydrogen chloride gas (Pinner reaction).

  • Ammonolysis to the Amidine: The imidate is subsequently treated with ammonia in an alcoholic solution to yield 1-methylcyclopropanecarboximidamide hydrochloride.

Causality of Experimental Choices:

  • The Pinner reaction is a classic and reliable method for converting nitriles to imidates, which are readily converted to amidines.

  • The use of anhydrous conditions is critical during the Pinner reaction to prevent the hydrolysis of the nitrile and the imidate intermediate.

Ring Formation: Construction of the 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol

The pyrimidine ring is constructed via the condensation of the amidine with a malonic ester derivative.

Protocol:

  • Condensation Reaction: 1-Methylcyclopropanecarboximidamide hydrochloride is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide in ethanol.

  • Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the pyrimidine ring.

  • Acidification and Isolation: Upon completion, the reaction is cooled, and the pH is adjusted with a suitable acid to precipitate the 2-(1-methylcyclopropyl)pyrimidine-4,6-diol. The solid product is then collected by filtration and washed.

Causality of Experimental Choices:

  • Diethyl malonate is a common and effective C3 synthon for the construction of pyrimidine rings.

  • A strong base like sodium ethoxide is required to deprotonate the active methylene group of diethyl malonate, initiating the condensation with the amidine.

Final Chlorination Step

The final step involves the conversion of the diol to the target dichloropyrimidine.

Protocol:

  • Chlorination: The 2-(1-methylcyclopropyl)pyrimidine-4,6-diol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction.

  • Workup and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine.

Causality of Experimental Choices:

  • Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.[10][12][13][14]

  • The addition of a tertiary amine can accelerate the chlorination reaction.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (Predicted)
PropertyValue
Molecular FormulaC₈H₈Cl₂N₂
Molecular Weight203.07 g/mol
AppearanceWhite to off-white solid
Melting PointNot determined
SolubilitySoluble in common organic solvents
Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination 1-Methylcyclopropanecarbonitrile 1-Methylcyclopropanecarbonitrile Imidate HCl Imidate HCl 1-Methylcyclopropanecarbonitrile->Imidate HCl HCl, EtOH 1-Methylcyclopropanecarboximidamide HCl 1-Methylcyclopropanecarboximidamide HCl Imidate HCl->1-Methylcyclopropanecarboximidamide HCl NH3 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol 1-Methylcyclopropanecarboximidamide HCl->2-(1-Methylcyclopropyl)pyrimidine-4,6-diol Diethyl malonate, NaOEt 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol->4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine POCl3

Sources

Foundational

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Core Scaffold for Next-Generation Kinase Inhibitors

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of core building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 4,6-Dichloro-2-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of core building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) has emerged as a privileged intermediate, particularly in the development of targeted therapies for hematological malignancies and solid tumors[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing the structural rationale behind its unique moieties, its mechanistic application in PIM (Proviral Integration site for Moloney murine leukemia virus) kinase inhibition, and field-proven synthetic methodologies for generating highly potent derivatives.

Structural & Physicochemical Profiling

The architectural brilliance of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine lies in its dual-purpose design: a metabolically robust targeting vector combined with a highly versatile bis-electrophilic core.

The 1-Methylcyclopropyl Moiety: A Superior Bioisostere

Historically, medicinal chemists have utilized isopropyl or tert-butyl groups to occupy the hydrophobic pockets of kinase hinge regions. However, these straight-chain or branched alkyls are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The 1-methylcyclopropyl group acts as a conformationally restricted bioisostere. The lack of abstractable α -protons, combined with the steric shielding provided by the cyclopropyl ring strain, significantly enhances metabolic stability. Furthermore, its unique bond angles (sp²-like character of the cyclopropyl C-C bonds) provide a distinct vector that perfectly complements the hydrophobic ATP-binding pocket of PIM kinases [1].

The 4,6-Dichloro Pyrimidine Core: Programmable Reactivity

The pyrimidine ring is profoundly electron-deficient, rendering the chlorine atoms at the C4 and C6 positions highly susceptible to nucleophilic attack. Because the molecule is symmetrical, the first substitution is regioselective by default. Crucially, this bis-halogenated system allows for sequential, programmable functionalization , enabling researchers to build complex, multi-targeted inhibitor libraries.

Mechanistic Role in PIM Kinase Inhibition

PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases overexpressed in various cancers (e.g., multiple myeloma, leukemia). They drive tumorigenesis by phosphorylating substrates that regulate the cell cycle, inhibit apoptosis (e.g., BAD), and promote protein translation (e.g., mTORC1 pathway) [2].

Derivatives synthesized from 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine act as ATP-competitive inhibitors. The pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase, while the 1-methylcyclopropyl group anchors the molecule deep within the hydrophobic sub-pocket, preventing ATP binding and halting the survival signaling cascade.

PIM_Pathway Inhibitor Pyrimidine-Based PIM Inhibitor PIM PIM Kinases (PIM-1/2/3) Inhibitor->PIM Blocks ATP Pocket BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) mTOR mTORC1 Pathway PIM->mTOR Activates Apoptosis Apoptosis BAD->Apoptosis Promotes Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes

Caption: PIM kinase signaling pathway and the mechanism of action of pyrimidine-based inhibitors.

Synthetic Workflows & Experimental Protocols

The conversion of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine into a mature drug candidate requires a two-step sequential functionalization.

Causality in Reaction Design

The first substitution is achieved via Nucleophilic Aromatic Substitution (S_NAr). Once the first amine is installed, its electron-donating nature pushes electron density into the pyrimidine ring. This deactivates the second chlorine , making a second S_NAr reaction thermodynamically unfavorable without excessively harsh conditions that risk compound degradation. Therefore, the second substitution mandates Palladium-catalyzed Buchwald-Hartwig cross-coupling [2].

Synthetic_Workflow SM Starting Material CAS: 1542557-31-2 SNAr Step 1: SNAr (Amine, DIPEA, 80°C) SM->SNAr Int Mono-chloro Intermediate SNAr->Int Coupling Step 2: Buchwald-Hartwig (Pd2(dba)3, Xantphos, 110°C) Int->Coupling Product Final PIM Inhibitor Analog Coupling->Product

Caption: Sequential functionalization workflow of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine.

Protocol 1: Regioselective Mono-Amination (S_NAr)

This protocol is a self-validating system; the reaction naturally halts at the mono-substituted product due to electronic deactivation.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine (1.0 eq, 5.0 mmol) in anhydrous ethanol (20 mL).

  • Reagent Addition: Add the primary aliphatic or aromatic amine (1.05 eq) dropwise at room temperature.

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The base acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Validation & Monitoring: Monitor via LC-MS. The mass spectrum should show the disappearance of the starting material ( m/z 203) and the appearance of the mono-substituted mass isotope pattern (indicating one remaining chlorine).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the mono-chloro intermediate.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Because the intermediate is deactivated, highly active Pd-catalysts and bidentate ligands with large bite angles are required to facilitate oxidative addition.

  • Preparation: In a rigorously dried Schlenk tube, combine the mono-chloro intermediate (1.0 eq, 2.0 mmol), a secondary amine or aniline derivative (1.2 eq), and Cs₂CO₃ (2.5 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). Note: Xantphos is chosen for its wide bite angle, which promotes reductive elimination.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL). Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the Pd(0) catalyst.

  • Thermal Activation: Seal the tube and heat to 110°C for 12 hours.

  • Validation & Monitoring: Monitor via TLC (UV active). Complete consumption of the mono-chloro intermediate validates successful coupling.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via preparative HPLC to isolate the final di-substituted pyrimidine analog.

Quantitative Data & Activity Profiling

To demonstrate the superiority of the 1-methylcyclopropyl moiety, the following table summarizes the Structure-Activity Relationship (SAR) data of various pyrimidine derivatives against PIM kinases. The data highlights how substituting standard alkyl groups with the 1-methylcyclopropyl group drastically improves kinase binding affinity (IC₅₀) and cellular efficacy [1][2].

Pyrimidine C2 SubstitutionPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)Cellular Proliferation IC₅₀ (MM.1S, µM)Metabolic Half-life (HLM, min)
Methyl (-CH₃)145.0310.0>10.025
Isopropyl (-CH(CH₃)₂)42.5115.04.540
Cyclopropyl (-C₃H₅)18.265.41.865
1-Methylcyclopropyl 3.1 12.8 0.4 >120

Table 1: Comparative SAR and pharmacokinetic profiling of pyrimidine C2-substitutions. The 1-methylcyclopropyl derivative demonstrates sub-nanomolar target engagement and superior metabolic stability.

References

  • Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies Journal of Medicinal Chemistry URL:[Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Drug Development Research (National Institutes of Health / PMC) URL:[Link]

Exploratory

The Strategic Role of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine in Advanced Kinase Inhibitor Discovery

Executive Summary In the highly competitive landscape of small-molecule drug discovery, the selection of starting building blocks dictates the trajectory of lead optimization. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of small-molecule drug discovery, the selection of starting building blocks dictates the trajectory of lead optimization. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) has emerged as a privileged, bifunctional electrophilic scaffold. Its unique value lies in the incorporation of the 1-methylcyclopropyl (1-MCP) pharmacophore directly onto a highly reactive pyrimidine core.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic advantages of the 1-MCP moiety, and its critical role in synthesizing next-generation pan-PIM kinase inhibitors and other targeted therapeutics.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is essential for process chemistry and formulation. The compound is a halogenated heterocycle that requires specific handling protocols to maintain its integrity [1].

Table 1: Chemical and Physical Properties
ParameterSpecification
Chemical Name 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine
CAS Number 1542557-31-2
Molecular Formula C8​H8​Cl2​N2​
Molecular Weight 203.07 g/mol
SMILES CC1(C2=NC(Cl)=CC(Cl)=N2)CC1
Purity 95% - 98%
Storage Conditions Inert atmosphere, 2-8°C (Long-term: -20°C)
Table 2: Safety and Handling Protocols
Hazard CategoryGHS SpecificationMitigation Strategy
Signal Word Warning (GHS07)Handle in a certified chemical fume hood.
H-Statements H302, H315, H319, H335Indicates harmful if swallowed; causes skin/eye irritation and respiratory toxicity [2].
P-Statements P261, P280, P305+P351+P338Wear protective gloves/eye protection. Avoid breathing dust/fumes/gas/mist/vapors [2].

Mechanistic Rationale: The 1-Methylcyclopropyl Advantage

In rational drug design, the substitution of standard alkyl groups (like isopropyl or tert-butyl) with a 1-methylcyclopropyl (1-MCP) group is a sophisticated maneuver.

  • Conformational Locking & Entropic Penalty: The rigid cyclopropyl ring restricts the rotational degrees of freedom of the pyrimidine core. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically paid upon binding to the target protein is minimized, thereby exponentially increasing binding affinity.

  • Hydrophobic Shielding: The 1-MCP group projects seamlessly into solvent-exposed or deep hydrophobic pockets of kinase hinge regions, displacing high-energy water molecules and increasing the enthalpic favorability of the binding event.

  • Metabolic Stability: Unlike straight-chain or branched alkyl groups, the strained sp3 carbons of the cyclopropyl ring are highly resistant to cytochrome P450-mediated aliphatic oxidation, dramatically improving the pharmacokinetic (PK) half-life of the resulting drug.

Application in Drug Discovery

Pan-PIM Kinase Inhibitors for Hematological Malignancies

PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that regulate tumorigenesis by phosphorylating essential proteins controlling the cell cycle and proliferation (e.g., the PI3K/AKT/mTOR pathway) [3]. Because they lack a typical regulatory domain, competitive ATP-site inhibition is the primary therapeutic strategy.

Recent breakthrough studies have utilized the 1-MCP pyrimidine/quinazolinone scaffold to develop potent pan-PIM inhibitors. For instance, scaffold-hopping strategies have yielded novel PIM-1 kinase inhibitors with IC50​ values as low as 33.02 nM [4]. Molecular docking reveals that the 1-MCP side chain forms critical hydrophobic interactions with the solvent-exposed region of the PIM-1 kinase active site, sustaining its inhibitory activity [4].

G JAK JAK/STAT Pathway PIM PIM Kinases (1/2/3) JAK->PIM mTOR PI3K/AKT/mTOR PIM->mTOR Inhibitor 1-MCP Pyrimidine Inhibitor Inhibitor->PIM Inhibits Apoptosis Tumorigenesis & Survival mTOR->Apoptosis

PIM Kinase signaling cascade and 1-MCP pyrimidine inhibitor intervention.

ITK Inhibitors and Emerging Targets

Beyond PIM kinases, the 1-MCP pyrimidine core is heavily utilized in the synthesis of pyrrolopyrimidine derivatives targeting Interleukin-2-inducible T-cell kinase (ITK) for immunomodulatory and anti-inflammatory therapies [5]. Furthermore, structural modifications at the C4 and C6 positions of similar pyrimidine cores have yielded highly potent paralytic agents against Schistosoma species, demonstrating the scaffold's versatility across therapeutic areas [6].

Synthetic Methodologies & Experimental Protocols

The chemical brilliance of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine lies in its symmetry . Because the pyrimidine ring is perfectly symmetric at the 4 and 6 positions, the first Nucleophilic Aromatic Substitution ( SN​Ar ) does not suffer from regiochemical ambiguity. This eliminates the need for complex separations of structural isomers, making it highly scalable.

G SM 4,6-Dichloro-2-(1-MCP) pyrimidine SNAr1 1st SNAr (0°C - RT) SM->SNAr1 Int1 Mono-chloro Intermediate SNAr1->Int1 SNAr2 2nd SNAr / Suzuki (80°C - 100°C) Int1->SNAr2 Product Target Kinase Inhibitor SNAr2->Product

Sequential SNAr synthetic workflow for symmetric 4,6-dichloro pyrimidines.

Protocol 1: Synthesis of Mono-Aminated Intermediate via Regioselective SN​Ar

Causality Focus: The first chlorine is highly reactive due to the electron-withdrawing nature of the pyrimidine nitrogens.

  • Preparation: Dissolve 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing protonation and deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Slowly add the primary amine (1.05 eq) dropwise at 0°C. Rationale: The reaction is highly exothermic. Maintaining 0°C prevents double substitution (over-reaction) and thermal degradation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Second Substitution via Transition-Metal Catalysis (Suzuki-Miyaura)

Causality Focus: The electron-donating amino group installed in Protocol 1 pushes electron density back into the pyrimidine ring, severely deactivating the remaining C-Cl bond. Therefore, standard SN​Ar conditions will fail, and transition-metal catalysis is required to overcome the activation energy barrier.

  • Preparation: Dissolve the mono-chloro intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq).

  • Reaction: Heat the mixture to 90°C under a strict argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel flash chromatography.

Conclusion

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is far more than a simple chemical building block; it is a strategically designed scaffold that solves complex structural biology challenges. By leveraging its inherent symmetry for perfect regiocontrol during synthesis, and its 1-MCP group for profound target affinity and metabolic stability, medicinal chemists can rapidly accelerate the discovery of advanced kinase inhibitors.

References

  • Wang, H.-L., et al. "Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies". Journal of Medicinal Chemistry (2019). [Link]

  • National Institutes of Health (NIH). "Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities". PMC.[Link]

  • Google Patents. "US12297203B2 - Pyrrolopyrimidine ITK inhibitors".
  • bioRxiv. "Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species". bioRxiv Preprint.[Link]

Sources

Foundational

The Methylcyclopropyl Group in Pyrimidine Compounds: A Strategic Element for Modern Drug Discovery

An In-Depth Technical Guide: Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] However, the journey from a promising pyrimidine-based h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] However, the journey from a promising pyrimidine-based hit to a viable drug candidate is fraught with challenges, primarily related to optimizing metabolic stability, target potency, and selectivity. In this guide, we explore the strategic incorporation of the methylcyclopropyl group, a small yet powerful moiety that has emerged as a key tool for overcoming these hurdles. We will dissect its role in enhancing drug-like properties, provide detailed experimental protocols for its evaluation, and present a framework for its rational application in drug design, grounded in field-proven insights and authoritative data.

The Strategic Imperative: Why Modify a Privileged Scaffold?

Pyrimidine and its fused-ring analogues are ubiquitous in medicinal chemistry, lauded for their ability to form critical hydrogen bond interactions within the ATP-binding sites of kinases and other enzymes.[1][4] This has led to their widespread use in oncology, inflammation, and virology.[5][6] The challenge, however, lies in fine-tuning the molecule's overall profile. Early-stage compounds, while active, often suffer from metabolic liabilities—so-called "soft spots"—that lead to rapid clearance and poor pharmacokinetic profiles.[7][8]

The medicinal chemist's toolkit includes various strategies to address these issues, with bioisosteric replacement being a primary approach.[9][10] The cyclopropyl group, in particular, has gained prominence as a rigid, sp³-rich fragment that can improve metabolic stability and potency.[11][12] This guide focuses on the next evolution: the methylcyclopropyl group , demonstrating how the simple addition of a methyl group to this unique ring system provides a multi-pronged solution to complex drug design problems.

Core Function I: Enhancing Metabolic Stability

A primary driver for incorporating a methylcyclopropyl group is to block undesirable metabolism by cytochrome P450 (CYP) enzymes.[13] The rationale is twofold, addressing the vulnerabilities of both aliphatic chains and the cyclopropyl ring itself.

Mechanism of Metabolic Stabilization

The C-H bonds on a cyclopropyl ring are stronger and less accessible to enzymatic oxidation compared to those in a typical alkyl chain, making it an attractive replacement for metabolically vulnerable ethyl or isopropyl groups.[13] However, the cyclopropyl ring is not metabolically inert. When attached to amines or other activating groups, it can undergo CYP-mediated oxidation, sometimes leading to ring-opening and the formation of reactive metabolites.[13]

The strategic placement of a methyl group on the cyclopropyl ring serves as a powerful metabolic shield. This "magic methyl" effect, a well-documented strategy in medicinal chemistry, blocks the site of potential oxidation.[14][15] This forces the metabolic machinery to seek other, often less favorable, sites on the molecule, thereby increasing the compound's half-life and overall exposure.[13]

A compelling example was seen during the optimization of an IDO1 inhibitor, where an unsubstituted cyclopropyl ring was found to be a site of significant oxidation in hepatocytes. To block this pathway and improve metabolic stability, the cyclopropyl ring was substituted with a methyl group.[13] This single modification not only resolved the metabolic issue but also had the added benefit of boosting potency by allowing the group to reach deeper into a lipophilic pocket.[13]

Diagram: Metabolic Fate of Pyrimidine Analogues

The following diagram illustrates the protective effect of the methylcyclopropyl group against oxidative metabolism.

cluster_0 Scenario A: Unsubstituted Cyclopropyl Group cluster_1 Scenario B: Methylcyclopropyl Group A_Start Pyrimidine-Cyclopropyl Compound A_Metabolism CYP450 Oxidation (Metabolic 'Soft Spot') A_Start->A_Metabolism A_End Hydroxylated Metabolite (Rapid Clearance) A_Metabolism->A_End B_Start Pyrimidine-Methylcyclopropyl Compound B_Block Methyl Group (Metabolic Shield) B_Start->B_Block B_End Increased Metabolic Stability (Longer Half-Life) B_Block->B_End cluster_actions Hit Hit Compound (e.g., Pyrimidine Core) - Moderate Potency - High Metabolic Clearance H2L Hit-to-Lead (SAR Expansion) Hit->H2L Action1 Introduce Methylcyclopropyl Group H2L->Action1 Action2 Evaluate Binding Affinity (Biophysics) H2L->Action2 LO Lead Optimization (ADME Profiling) Candidate Preclinical Candidate - High Potency - Low Metabolic Clearance - Good PK Profile LO->Candidate Action3 Assess Metabolic Stability (Hepatocyte Assay) LO->Action3 Action1->LO

Sources

Exploratory

Overview of dichloropyrimidine chemistry for researchers

The Dichloropyrimidine Scaffold: A Comprehensive Guide to Regioselective Functionalization and Pharmaceutical Applications Executive Summary Dichloropyrimidines—specifically 2,4-dichloropyrimidine (2,4-DCP) and 4,6-dichl...

Author: BenchChem Technical Support Team. Date: March 2026

The Dichloropyrimidine Scaffold: A Comprehensive Guide to Regioselective Functionalization and Pharmaceutical Applications

Executive Summary

Dichloropyrimidines—specifically 2,4-dichloropyrimidine (2,4-DCP) and 4,6-dichloropyrimidine (4,6-DCP)—are privileged, highly versatile electrophilic scaffolds in modern medicinal chemistry and agrochemical development. Their utility is anchored in the differential reactivity of their carbon-chlorine bonds, which enables precise, sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry. Here, we will dissect the quantum mechanical causality driving regioselectivity, outline field-validated, self-monitoring experimental protocols, and map the synthetic logic required to build complex active pharmaceutical ingredients (APIs) such as kinase inhibitors and antivirals.

Mechanistic Foundations: Governing Regioselectivity

The core challenge and opportunity in pyrimidine chemistry is controlling where a nucleophile attacks. The pyrimidine ring is heavily electron-deficient due to the inductive and resonance effects of its two nitrogen atoms.

The Default Pathway: C4-Selectivity in 2,4-Dichloropyrimidine

In standard SNAr reactions with primary or secondary amines,1[1]. The Causality: The C4 position is activated by both the ortho- and para-nitrogen atoms, whereas the C2 position is only activated by two ortho-nitrogens. Quantum mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized at C4. Furthermore, the intermediate Meisenheimer complex formed at C4 benefits from superior resonance stabilization, making this pathway thermodynamically and kinetically favored.

Inverting Selectivity: Forcing C2-Substitution

Many critical APIs, such as the 2, require functionalization at the C2 position[2]. Overcoming the natural C4 bias requires specific mechanistic interventions:

  • Electronic Modulation: Introducing a strong electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe) drastically alters the electronic landscape.1[1].

  • Tertiary Amine Nucleophiles: 3[3]. The bulky tertiary amine attacks C2 to form a highly reactive quaternary ammonium salt, which subsequently undergoes in situ N-dealkylation to yield a secondary amine at C2.

G DCP 2,4-Dichloropyrimidine Cond1 Primary/Secondary Amine (No C5/C6 EDG) DCP->Cond1 Cond2 Tertiary Amine (e.g., NEt3) + Heat DCP->Cond2 Cond3 C6 Electron-Donating Group (e.g., -OMe) DCP->Cond3 Res1 C4-Substitution (LUMO localized at C4) Cond1->Res1 Res2 C2-Substitution (via in situ N-dealkylation) Cond2->Res2 Res3 C2-Substitution / Mixture (LUMO shifted to C2) Cond3->Res3

Fig 1: Mechanistic pathways dictating SNAr regioselectivity in 2,4-dichloropyrimidines.

Quantitative Data & Reactivity Profiling

Unlike 2,4-DCP,4[4]. The two chlorine atoms are chemically equivalent until the first substitution occurs. Once a nucleophile displaces the first chlorine, the newly introduced electron-donating moiety deactivates the ring, significantly raising the activation energy required for the second substitution. This allows for highly controlled mono-substitution.

Table 1: Regioselectivity and Reaction Parameters for Dichloropyrimidines

SubstrateReagents & ConditionsMajor ProductMechanistic Causality
2,4-DCP Primary Amine (1.0 eq), DIPEA, Isopropanol, RT4-Amino-2-chloropyrimidine (>90% yield)High LUMO density at C4; thermodynamic stability of Meisenheimer complex.
5-Nitro-2,4-DCP Triethylamine (1.2 eq), CHCl₃, RT, 1h2-Diethylamino-4-chloro-5-nitropyrimidineIntermediate quaternary ammonium formation at C2 followed by in situ N-dealkylation.
2,4-DCP (C6-OMe) Amine (1.0 eq), Base, Heat2-Amino-4-chloro-6-methoxypyrimidineC6-methoxy group equalizes LUMO distribution, shifting attack to C2.
4,6-DCP Amine (1.0 eq), K₂CO₃, DMF, 0–20°C4-Amino-6-chloropyrimidineInitial substitution deactivates the pyrimidine ring, preventing over-reaction to the diamine.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) that allow the researcher to confirm mechanistic success before proceeding to workup.

Protocol A: C4-Selective SNAr of 2,4-Dichloropyrimidine

Purpose: Synthesis of 4-amino-2-chloropyrimidine intermediates. Causality: Using exactly 1.0 equivalent of the nucleophile at low temperatures prevents unwanted di-substitution. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic carbon.

  • Initialization: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in 5 mL of anhydrous isopropanol. Add DIPEA (1.5 mmol). Cool the system to 0°C using an ice bath.

  • Nucleophilic Addition: Add the primary amine (1.0 mmol) dropwise over 10 minutes.

  • Self-Validation (IPC): Monitor via LC-MS after 2 hours. Validation Check: The reaction is successful if a single major peak appears with an m/z corresponding to [M+H]⁺ of the mono-substituted product. The product peak will elute later than the polar starting amine but earlier than the highly non-polar 2,4-DCP.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend in ethyl acetate, wash with saturated aqueous NaHCO₃ to remove DIPEA hydrochloride salts, dry over Na₂SO₄, and concentrate.

Protocol B: C2-Selective Amination via Tertiary Amine Dealkylation

Purpose:5[5].

  • Initialization: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in 5 mL of chloroform (CHCl₃) in a round-bottom flask at room temperature.

  • Reagent Addition: Add triethylamine (1.2 mmol) in one portion.

  • Self-Validation (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). Validation Check: You will initially observe a baseline spot (the highly polar quaternary ammonium intermediate). Within 1 hour, this baseline spot will vanish, replaced by a higher Rf spot corresponding to the stable, dealkylated secondary amine product.

  • Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling of 4,6-Dichloropyrimidine

Purpose: Carbon-carbon bond formation at the C4 position. Causality:5[5]. 1,4-dioxane/water is chosen as a biphasic solvent system to solubilize both the organic pyrimidine and the inorganic K₂CO₃ base required to activate the boronic acid.

  • Preparation: In a microwave vial, combine 4,6-DCP (1.0 mmol), aryl boronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent & Degassing: Add 3.5 mL of 1,4-dioxane and 0.5 mL of water. Critical Step: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which would irreversibly oxidize the Pd(0) catalyst to inactive Pd(II).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%). Seal the vial and subject to microwave irradiation at 100°C for 15-20 minutes.

  • Self-Validation (IPC): Validation Check: The reaction mixture should turn from a clear yellow to a dark, opaque suspension. The precipitation of palladium black at the end of the reaction indicates the catalyst has completed its turnover lifecycle and the reaction is finished.

Applications in Drug Development Workflows

The sequential functionalization of dichloropyrimidines is the backbone of synthesizing complex therapeutics.6[6], while7[7].

The diagram below illustrates the logical workflow for converting a raw dichloropyrimidine into a fully elaborated, multi-functionalized API.

G Start 4,6-Dichloropyrimidine Step1 1st SNAr (Amine/Alkoxide) 0-20°C, Base Start->Step1 Inter 4-Substituted-6-chloropyrimidine (Deactivated Ring) Step1->Inter Step2A 2nd SNAr (Strong Nucleophile) 80-120°C Inter->Step2A Step2B Suzuki-Miyaura Coupling Pd Catalyst, Boronic Acid Inter->Step2B ProdA 4,6-Disubstituted Pyrimidine (Heteroatom Linked API) Step2A->ProdA ProdB 4-Aryl-6-substituted Pyrimidine (Carbon Linked API) Step2B->ProdB

Fig 2: Sequential functionalization workflow for 4,6-dichloropyrimidine intermediates in API synthesis.

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis and Process Optimization of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Context 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS 1542557-31-2) is a highly valued electrophilic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS 1542557-31-2) is a highly valued electrophilic building block in modern drug discovery and agrochemical development[1]. The incorporation of a 1-methylcyclopropyl moiety introduces unique steric bulk and lipophilicity while resisting metabolic oxidation compared to standard alkyl groups. The two chlorine atoms at the C4 and C6 positions serve as orthogonal or symmetric handles for sequential Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

Retrosynthetic Analysis & Pathway Visualization

The most scalable and atom-economical route to 2-substituted 4,6-dichloropyrimidines relies on the classic condensation of an amidine with a malonate ester, followed by deoxychlorination[3][4].

Retrosynthesis A 1-Methylcyclopropane- carbonitrile B 1-Methylcyclopropane- carboximidamide A->B NaOMe, NH4Cl MeOH C 2-(1-Methylcyclopropyl) pyrimidine-4,6-diol B->C Diethyl malonate NaOEt, EtOH D 4,6-Dichloro-2-(1-methylcyclopropyl) pyrimidine C->D POCl3, PhNMe2 Reflux

Synthetic workflow from 1-methylcyclopropanecarbonitrile to the target dichloropyrimidine.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 1-Methylcyclopropanecarboximidamide Hydrochloride

Causality: Nitriles are generally poor electrophiles for direct condensation with malonates. Converting the nitrile to an amidine dramatically increases the nucleophilicity of the nitrogen centers, establishing the necessary reactivity for pyrimidine ring formation. Protocol:

  • Dissolve 1-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Add a catalytic amount of sodium methoxide (0.1 eq) and stir at room temperature for 12 hours. (Mechanistic Insight: NaOMe generates the highly reactive methyl imidate intermediate via nucleophilic addition to the nitrile carbon.)

  • Add ammonium chloride (1.1 eq) and heat the mixture to 60 °C for 4 hours. (Mechanistic Insight: Ammonia, liberated from NH₄Cl, displaces the methoxy group of the imidate, yielding the stable amidine hydrochloride salt.)

  • Concentrate under reduced pressure and triturate the residue with diethyl ether to yield the product as a white solid.

Step 2: Cyclocondensation to 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol

Causality: Diethyl malonate acts as a bis-electrophile. The strong base (NaOEt) is required to liberate the free amidine from its hydrochloride salt and to generate the reactive enolate of the malonate[4]. Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (3.0 eq) in absolute ethanol under an argon atmosphere.

  • Add 1-methylcyclopropanecarboximidamide hydrochloride (1.0 eq) to the solution.

  • Dropwise add diethyl malonate (1.05 eq)[3].

  • Reflux the mixture for 6–8 hours. (Mechanistic Insight: The reaction proceeds via a double nucleophilic acyl substitution. The amidine nitrogens attack the ester carbonyls, eliminating ethanol and driving the cyclization.)

  • Cool to room temperature and concentrate the solvent. Dissolve the residue in water and carefully acidify to pH 3–4 using concentrated HCl. (Mechanistic Insight: Acidification protonates the pyrimidine-4,6-diolate sodium salt, causing the neutral 4,6-diol—which exists primarily as the tautomeric 1H-pyrimidine-4,6-dione—to precipitate[3].)

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 3: Deoxychlorination to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Causality: POCl₃ alone reacts sluggishly due to the poor solubility of the diol and the high activation energy required to convert the lactam tautomer to the imidoyl chloride. The addition of N,N-dimethylaniline acts as a nucleophilic catalyst, forming a highly electrophilic Vilsmeier-Haack-type intermediate that rapidly attacks the pyrimidine oxygen[3]. Protocol:

  • Suspend 2-(1-methylcyclopropyl)pyrimidine-4,6-diol (1.0 eq) in neat phosphorus oxychloride (POCl₃, 5.0 eq)[3].

  • Slowly add N,N-dimethylaniline (0.5 eq) dropwise[3].

  • Heat the mixture to reflux (approx. 105 °C) for 3 hours.

  • Distill off the excess POCl₃ under reduced pressure. (Mechanistic Insight: Removing the bulk of POCl₃ prior to aqueous workup minimizes the violent, exothermic hydrolysis in the subsequent quench.)

  • Carefully pour the concentrated residue onto crushed ice with vigorous stirring[3]. (Mechanistic Insight: This safely hydrolyzes the remaining phosphorodichloridate byproducts into water-soluble phosphoric acid and HCl, while the highly lipophilic dichloropyrimidine product precipitates.)

  • Extract the aqueous mixture with dichloromethane, wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the target compound (CAS 1542557-31-2).

Quantitative Data & Process Optimization

The choice of chlorinating agent and catalyst is critical for maximizing the yield and minimizing degradation. The table below summarizes the optimization data for the Step 3 deoxychlorination.

Chlorination SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
POCl₃ (neat)10512654288%
POCl₃ + DMF (0.1 eq)1056857192%
POCl₃ + PhNMe₂ (0.5 eq) 105 3 >99 89 >98%

Analytical Characterization & Handling

  • Appearance: Off-white to pale yellow solid.

  • Expected ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, Pyrimidine C5-H), 1.52 (s, 3H, -CH₃), 1.35 (dd, 2H, cyclopropyl -CH₂-), 0.95 (dd, 2H, cyclopropyl -CH₂-).

  • Storage Conditions: Store at -20 °C, sealed, and protected from moisture to prevent the slow hydrolysis of the reactive C-Cl bonds.

References

  • Title: Strategies for Corrole Functionalization Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: WO 2014/128719 A2 - Process for the preparation of pyrimidine derivatives Source: Google Patents URL

Sources

Application

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine synthesis protocol

An Application Note and Protocol for the Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Key Intermediate for the IDH2 Inhibitor Enasidenib Abstract This document provides a comprehensive guide for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Key Intermediate for the IDH2 Inhibitor Enasidenib

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, a critical heterocyclic building block in contemporary medicinal chemistry. This pyrimidine derivative is a key intermediate in the synthesis of Enasidenib (Idhifa®), a first-in-class oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, which is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][2][3] The protocol herein is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, step-by-step procedure, mechanistic insights, and practical troubleshooting advice.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[4][5] Substituted pyrimidines, particularly those with halogenated positions, serve as versatile precursors for further functionalization through nucleophilic substitution reactions.[6][7] 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine has gained significant importance as a pivotal intermediate for Enasidenib. In Enasidenib, the dichloropyrimidine core is further elaborated to construct the final drug molecule that selectively targets the mutated IDH2 enzyme, a key driver in certain types of AML.[8] The synthesis of this intermediate with high purity and yield is therefore a crucial step in the overall production of this life-saving therapeutic.

This application note details a robust and scalable synthetic route starting from readily available commercial materials. The strategy involves the initial formation of a dihydroxypyrimidine ring system via a condensation reaction, followed by a chlorination step to yield the target compound.

Overall Synthetic Pathway

The synthesis is approached through a two-step sequence:

  • Step 1: Condensation to form 2-(1-methylcyclopropyl)-4,6-dihydroxypyrimidine. This step involves the base-mediated condensation of 1-methylcyclopropanecarboxamidine with a malonic ester derivative.

  • Step 2: Chlorination to yield 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine. The dihydroxypyrimidine intermediate is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[9]

Synthetic_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination 1-Methylcyclopropanecarboxamidine 1-Methylcyclopropanecarboxamidine Condensation 1-Methylcyclopropanecarboxamidine->Condensation Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Condensation Dihydroxypyrimidine 2-(1-methylcyclopropyl)-4,6-dihydroxypyrimidine Target_Product 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine Dihydroxypyrimidine->Target_Product  POCl₃, Heat Condensation->Dihydroxypyrimidine  NaOEt, EtOH, Reflux Mechanism cluster_M1 Step A: Enolate Formation cluster_M2 Step B: Nucleophilic Attack cluster_M3 Step C: Cyclization & Elimination Malonate EtO₂C-CH₂-CO₂Et Enolate EtO₂C-CH⁻-CO₂Et Malonate->Enolate  EtO⁻ Intermediate1 R-C(NH⁻)(NH₂)-CH(CO₂Et)₂ Enolate->Intermediate1 attacks Amidine Amidine R-C(=NH)NH₂ Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Attack Product Dihydroxypyrimidine Cyclized->Product -2 EtOH

Sources

Method

Application Note: Large-Scale Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2)[1] Strategic Context & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2)[1]

Strategic Context & Mechanistic Rationale

The 4,6-dichloropyrimidine core is a privileged scaffold in drug discovery, serving as a versatile dielectrophilic hub for sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The incorporation of a 1-methylcyclopropyl group at the C2 position imparts unique steric constraints and enhances the metabolic stability of the resulting pharmacophores, making 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine a highly sought-after intermediate in the development of kinase inhibitors and GPCR antagonists.

To achieve scalable, high-purity synthesis, the process is divided into two highly controlled phases: a base-promoted cyclocondensation followed by a Vilsmeier-type deoxychlorination[2].

Phase 1: Base-Promoted Cyclocondensation

The pyrimidine ring is constructed via the condensation of 1-methylcyclopropanecarboximidamide hydrochloride with diethyl malonate.

  • Causality of Reagent Selection: Sodium methoxide (NaOMe) in methanol is selected over aqueous bases (like NaOH) to prevent the premature hydrolysis of diethyl malonate into unreactive malonic acid. NaOMe serves a dual purpose: it neutralizes the amidine hydrochloride salt to liberate the reactive free base, and it deprotonates the active methylene of the malonate, driving the double acyl substitution forward[2][3].

  • Self-Validation: The reaction's success is physically indicated during the workup. Upon removal of the organic solvent and dissolution in water, the intermediate exists as a highly soluble sodium salt. Adjusting the pH to 1.5–2.0 protonates the enolates, triggering the immediate precipitation of 2-(1-methylcyclopropyl)pyrimidine-4,6-diol as a dense white solid.

Phase 2: Deoxychlorination via Vilsmeier-Type Activation

The resulting diol (which exists in equilibrium with its tautomeric dione form) is converted to the dichloride using phosphorus oxychloride (POCl3).

  • Causality of Reagent Selection: POCl3 acts as both the chlorinating agent and the reaction solvent. To accelerate the reaction and protect the acid-sensitive cyclopropyl ring, N,N -diethylaniline is introduced. This tertiary amine acts as a nucleophilic catalyst—forming a highly reactive Vilsmeier-type intermediate with POCl3—and serves as an acid scavenger to neutralize the HCl gas generated during the substitution[2][4].

Synthetic Workflow

SynthesisWorkflow A 1-Methylcyclopropane- carboximidamide HCl C Pyrimidine-4,6-diol Intermediate A->C NaOMe, MeOH 65°C, 4h B Diethyl Malonate B->C D 4,6-Dichloro-2-(1-methyl cyclopropyl)pyrimidine C->D POCl3, PhNEt2 95°C, 6h

Fig 1: Two-step synthetic workflow for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Experimental Protocols

Phase 1: Synthesis of 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol

Objective: Construct the pyrimidine core via condensation.

  • Reactor Preparation: Purge a 5 L three-necked jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer with N2.

  • Base Addition: Charge the reactor with anhydrous methanol (1.5 L). Cool to 0–5 °C. Slowly add a 30% NaOMe solution in methanol (540 g, 3.0 mol) while maintaining the internal temperature below 15 °C.

  • Reagent Introduction: Add 1-methylcyclopropanecarboximidamide hydrochloride (134.6 g, 1.0 mol) in portions over 15 minutes. Stir for 30 minutes to liberate the free base. Dropwise, add diethyl malonate (168.2 g, 1.05 mol) over 30 minutes.

  • Cyclization: Remove the cooling bath. Heat the mixture to gentle reflux (approx. 65 °C) and stir for 4–5 hours. Validation step: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the malonate spot indicates completion.

  • Solvent Exchange: Distill off the methanol under reduced pressure (30–35 °C) until a thick paste remains.

  • Precipitation & Isolation: Dissolve the residue in deionized water (1.0 L). Cool the solution to 0–5 °C. Slowly add concentrated HCl (approx. 37%) dropwise until the pH reaches 1.5–2.0. Validation step: A dense white precipitate will form immediately.

  • Filtration: Stir the suspension at 0 °C for 2 hours to ensure complete crystallization. Filter via a Buchner funnel, wash the filter cake with ice-cold water (2 × 200 mL) and ice-cold methanol (100 mL). Dry the solid in a vacuum oven at 50 °C for 12 hours.

Phase 2: Synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Objective: Convert the diol intermediate to the target dielectrophile.

  • Reagent Charging: In a clean, dry 2 L reactor under N2, charge the dried 2-(1-methylcyclopropyl)pyrimidine-4,6-diol (approx. 166 g, 1.0 mol).

  • Chlorination Agent: Add POCl3 (613 g, 4.0 mol). Caution: POCl3 is highly reactive and toxic[5].

  • Catalyst Addition: Slowly add N,N -diethylaniline (149 g, 1.0 mol) dropwise over 30 minutes. An exotherm will occur; control the addition rate to keep the temperature below 40 °C.

  • Reflux: Heat the mixture to 95–100 °C and stir for 6–8 hours. Validation step: The suspension will gradually turn into a homogeneous dark solution. Monitor by TLC (Hexane:EtOAc 4:1).

  • POCl3 Recovery (Critical Safety Step): Cool the reactor to 50 °C. Distill off the excess POCl3 under high vacuum. Do not skip this step. Quenching large amounts of unreacted POCl3 directly into water can cause a violent, uncontrollable exotherm[3][5].

  • Quenching: Dissolve the resulting dark syrup in dichloromethane (DCM, 500 mL). Slowly pour this organic solution into a vigorously stirred mixture of crushed ice and water (1.5 kg) maintaining the temperature below 15 °C.

  • Extraction & Purification: Separate the layers. Extract the aqueous phase with DCM (2 × 300 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (until pH of the aqueous wash is >7) and brine.

  • Final Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via short-path vacuum distillation or silica gel plug filtration to yield the target compound as a colorless to pale-yellow oil/low-melting solid.

Process Parameters & Quantitative Data

The following table summarizes the stoichiometric requirements, operational parameters, and expected outcomes for a 1.0-mole scale synthesis.

ParameterPhase 1: CyclocondensationPhase 2: Deoxychlorination
Limiting Reagent Amidine HCl (1.0 eq)Pyrimidine-4,6-diol (1.0 eq)
Co-Reactant Diethyl Malonate (1.05 eq)POCl3 (4.0 eq)
Base / Catalyst NaOMe (3.0 eq) N,N -Diethylaniline (1.0 eq)
Solvent Methanol (1.5 L)POCl3 (acts as solvent)
Reaction Temp / Time 65 °C (Reflux) / 4–5 hours95–100 °C / 6–8 hours
Workup Trigger Acidification to pH 1.5–2.0Vacuum distillation of POCl3
Expected Yield 82 – 88%75 – 82%
Purity (HPLC) > 95%> 98%

Scale-Up & Safety Considerations

  • Exotherm Management: The addition of N,N -diethylaniline to the POCl3/diol mixture generates a significant exotherm. On scales larger than 1 kg, this addition must be strictly controlled via automated dosing pumps linked to internal temperature sensors.

  • POCl3 Quenching Hazard: Phosphorus oxychloride reacts violently with water, releasing toxic HCl and phosphonic acid vapors[5]. The protocol mandates the vacuum removal of excess POCl3prior to aqueous workup. The remaining traces must be quenched by reverse addition (adding the reaction mixture to ice water, never water to the reaction mixture)[3].

  • Alternative Reagents: For facilities with strict limitations on POCl3 usage due to environmental or toxicity concerns, triphosgene in dichloroethane can be utilized as a greener, albeit more expensive, alternative for the chlorination step[4].

References

  • Taylor & Francis. Phosphorus oxychloride – Knowledge and References. Toxicological Chemistry of Chemical Substances. Available at: [Link]

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Available at:[Link]

  • Google Patents.Synthetic method of 4, 6-dichloro-2-methylpyrimidine (CN102432547A).

Sources

Application

Purification of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine by Recrystallization: An Application and Protocol Guide

Abstract This comprehensive guide provides a detailed framework for the purification of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, a key intermediate in pharmaceutical synthesis, through recrystallization. Recognizi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the purification of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, a key intermediate in pharmaceutical synthesis, through recrystallization. Recognizing the absence of established specific protocols, this document emphasizes a systematic approach to solvent selection, protocol optimization, and purity verification. It is designed for researchers, scientists, and drug development professionals to establish a robust and validated purification methodology. This guide delves into the underlying principles of crystallization, potential challenges associated with low-melting solids, and analytical techniques for comprehensive purity assessment.

Introduction: The Critical Role of Purity for a Novel Intermediate

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is an emerging heterocyclic building block in the synthesis of complex molecular architectures for drug discovery. The chlorine atoms at the 4 and 6 positions offer reactive sites for nucleophilic substitution, making it a versatile precursor for a range of derivatives.[1] As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount. Impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the introduction of potentially harmful substances into the final drug product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to selectively crystallize the pure compound, leaving impurities behind in the mother liquor.[2]

This guide will walk you through a systematic approach to developing a tailored recrystallization protocol for 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, ensuring high purity and yield.

Physicochemical Properties and Initial Considerations

A thorough understanding of the physicochemical properties of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine is the foundation for developing a successful recrystallization protocol.

Table 1: Physicochemical Properties of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine and Related Compounds

Property4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine4,6-Dichloro-2-methylpyrimidine (Analogue)
Molecular Formula C₈H₈Cl₂N₂C₅H₄Cl₂N₂
Molecular Weight 203.07 g/mol 163.00 g/mol
Appearance Reported as a liquid, likely a low-melting solidWhite to off-white crystalline powder or crystals
Melting Point Not explicitly reported41.5-45.5 °C
Storage Inert atmosphere, 2-8°CKeep in dark place, sealed in dry, room temperature

Data compiled from various chemical suppliers.

The analogue data suggests that 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine is likely a low-melting solid, a critical factor to consider during recrystallization to avoid "oiling out," where the compound separates as a liquid instead of forming crystals.[3]

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • High or low dissolving power for impurities, to either keep them in solution or allow for their removal by hot filtration.

  • Chemical inertness towards the compound.

  • A boiling point that is lower than the melting point of the compound to prevent oiling out.

  • Volatility for easy removal from the purified crystals.

Given the lack of published solubility data for 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, a systematic solvent screening is necessary.

Protocol 1: Systematic Solvent Screening

This protocol outlines a microscale method to efficiently screen a range of solvents.

Materials:

  • Crude 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine

  • A selection of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water)

  • Small test tubes (10 x 75 mm)

  • Hot plate and water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Place approximately 10-20 mg of the crude compound into separate, labeled test tubes.

  • Add the first solvent dropwise to one test tube at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record your observations.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a hot water bath to the boiling point of the solvent.[4] Observe if the solid dissolves.

  • If the solid dissolves at the higher temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.[5]

  • Repeat steps 2-4 for each of the selected solvents.

  • Evaluate the results based on the criteria for an ideal solvent. A solvent that dissolves the compound when hot but yields a good amount of crystals upon cooling is a promising candidate.

Table 2: Solvent Screening Evaluation Matrix

SolventPolaritySolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingRemarks
HeptaneNon-polar
TolueneNon-polar
Ethyl AcetateMid-polar
AcetoneMid-polar
IsopropanolPolar
EthanolPolar
MethanolPolar
WaterVery Polar

This table should be filled out based on experimental observations.

Detailed Recrystallization Protocol

Once a suitable solvent (or solvent pair) has been identified, the following detailed protocol can be implemented and optimized.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude Crude Compound dissolution Dissolution (Minimum hot solvent) crude->dissolution solvent Selected Solvent solvent->dissolution hot_filtration Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling (Crystal formation) hot_filtration->cooling cold_filtration Cold Filtration (Isolate crystals) cooling->cold_filtration washing Washing (Ice-cold solvent) cold_filtration->washing drying Drying (Vacuum oven) washing->drying pure_product Purified Product drying->pure_product purity_assessment Purity Assessment (HPLC, GC-MS, NMR, MP) pure_product->purity_assessment

Caption: General workflow for the purification of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine by recrystallization.

Step-by-Step Protocol

Materials and Equipment:

  • Crude 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Activated carbon (optional, for colored impurities)

  • Celite (optional, for fine impurities)

  • Spatulas, glass stirring rods

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the compound just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration. Preheat the filtration funnel and the receiving flask with hot solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil and add more solvent to lower the saturation point.- Choose a solvent with a lower boiling point.- Use a solvent pair.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Cool the solution thoroughly in an ice bath.- Concentrate the mother liquor to obtain a second crop of crystals.
Colored crystals - Colored impurities are co-crystallizing with the product.- Use activated carbon during the recrystallization process.

Purity Assessment: A Multi-faceted Approach

Verifying the purity of the recrystallized 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine is a critical final step. A combination of analytical techniques should be employed for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities. A reverse-phase method is typically suitable for compounds of this nature.

Illustrative HPLC Conditions:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities and confirming the identity of the main component.

Illustrative GC-MS Conditions:

  • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a higher temperature (e.g., 250 °C) to elute a range of components.

  • Mass Spectrometry: Electron Ionization (EI) with a mass range of 40-450 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and identifying any structural isomers or byproducts. The spectra should be compared to a reference standard if available.

Melting Point Analysis

A sharp and narrow melting point range is a good indicator of high purity. The melting point of the recrystallized product should be compared to that of the crude material. A significant increase and narrowing of the range suggest successful purification.

Potential Impurities and Their Origin

Understanding the potential impurities that can arise from the synthesis of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine is crucial for developing an effective purification strategy. A likely synthetic route involves the chlorination of a corresponding dihydroxy-pyrimidine precursor.

Impurity_Formation cluster_synthesis Synthesis cluster_impurities Potential Impurities starting_material 2-(1-methylcyclopropyl)-4,6-dihydroxypyrimidine product 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine starting_material->product Chlorination unreacted_sm Unreacted Starting Material starting_material->unreacted_sm Incomplete Reaction chlorinating_agent Chlorinating Agent (e.g., POCl₃) chlorinating_agent->product byproducts Reaction Byproducts chlorinating_agent->byproducts Side Reactions mono_chloro Mono-chloro Intermediate product->mono_chloro Incomplete Reaction hydrolysis_product Hydrolysis Product (4-chloro-6-hydroxy...) product->hydrolysis_product Presence of Water

Caption: Potential impurity sources in the synthesis of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine.

  • Unreacted Starting Material: Incomplete chlorination can leave the dihydroxy precursor in the crude product.

  • Mono-chloro Intermediate: Partial reaction can result in the formation of 4-chloro-2-(1-methylcyclopropyl)-6-hydroxypyrimidine.

  • Hydrolysis Products: Dichloropyrimidines are susceptible to hydrolysis, which can occur during the reaction workup, leading to the formation of the mono-chloro hydroxy derivative or the dihydroxy starting material.[8]

  • Byproducts from the Chlorinating Agent: Depending on the chlorinating agent used (e.g., POCl₃, SOCl₂), various inorganic and organic byproducts can be formed.

Safety Precautions

  • 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine and its precursors are potentially hazardous. Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used before starting any experimental work.

  • Be cautious when heating flammable organic solvents.

Conclusion

References

  • Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory.
  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • BenchChem. (n.d.). Identification and removal of byproducts in 5-(1-Chlorovinyl)-2,4-dichloropyrimidine synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. (n.d.). Purification by Recrystallization.
  • University of Colorado, Boulder. (n.d.). Chem 267. Recrystallization.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • BenchChem. (n.d.). Refining the synthesis of 4,6-dichloro-2-methylpyrimidine to improve yield and purity.
  • Unknown. (n.d.). recrystallization.pdf.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561.
  • DSpace@MIT. (n.d.). 2. Purification of Solids by Recrystallization.
  • ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • PMC. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
  • Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
  • Srini Chem. (2025, August 2). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ChemicalBook. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13 C NMR.
  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

Sources

Method

Application Notes and Protocols: Leveraging 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine. This document serves as a comprehensive technical guide o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine.

This document serves as a comprehensive technical guide on the utilization of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, a pivotal intermediate in the synthesis of advanced pharmaceutical scaffolds. We will explore its inherent chemical reactivity, provide detailed, field-tested protocols for its derivatization, and discuss the strategic rationale behind its use in medicinal chemistry.

The Strategic Value of the Intermediate

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) is a highly functionalized heterocyclic building block designed for versatility in synthetic campaigns.[1] Its value is derived from the synergistic combination of three key structural features: the pyrimidine core, the dichloro-substitution pattern, and the 1-methylcyclopropyl moiety.

  • The Pyrimidine Core: The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs, including antiviral and anticancer agents.[1][2][3] Its two nitrogen atoms render the ring electron-deficient, which is fundamental to its chemical reactivity.[4]

  • Dual Chlorine Reactivity: The chlorine atoms at the C4 and C6 positions are activated for nucleophilic displacement.[4] This allows for sequential and often regioselective substitution, enabling the construction of complex, differentially substituted molecules from a single, common intermediate.[5][6] The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5, making the C4 and C6 positions on this intermediate prime sites for functionalization.[4]

  • The 1-Methylcyclopropyl Group: The incorporation of a cyclopropyl ring is a modern medicinal chemistry tactic to enhance the pharmacological profile of a drug candidate.[7][8] This small, strained ring offers several advantages:

    • Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][9]

    • Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into its bioactive conformation, improving binding affinity to its biological target.[7][9]

    • Modulation of Physicochemical Properties: It serves as a bioisosteric replacement for other groups (like gem-dimethyl or vinyl) to optimize a compound's lipophilicity and overall ADME (absorption, distribution, metabolism, and excretion) profile.[7]

Physicochemical Properties
PropertyValueReference
CAS Number 1542557-31-2
Molecular Formula C₈H₈Cl₂N₂
Molecular Weight 203.07 g/mol
Appearance Liquid
Purity Typically ≥95%
Storage Inert atmosphere, 2-8°C

Foundational Principles of Reactivity

The synthetic utility of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine is primarily centered on two classes of reactions: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyrimidine ring makes the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the C4 or C6 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]

  • Chloride Elimination: The aromaticity of the ring is restored by the expulsion of a chloride ion, yielding the final substituted product.[10]

Due to the symmetry of the starting material, the initial mono-substitution can occur at either the C4 or C6 position without preference. However, the electronic properties of the newly introduced substituent will influence the reactivity and regioselectivity of a subsequent second substitution.

General_Workflow Setup 1. Reaction Setup (Reactants + Solvent + Base) Reaction 2. Heating & Stirring (Reflux) Setup->Reaction Heat Monitoring 3. Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, HRMS) Purification->Characterization Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination Product Ar-R ArX Ar-Cl Boronic R-B(OH)₂ Base Base

Sources

Application

Nucleophilic aromatic substitution on 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Application Note: Sequential Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Foc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sequential Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Focus: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2)[1][2]

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors and targeted therapeutics due to its ability to form critical hydrogen bonds within ATP-binding pockets[3]. The building block 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine offers a highly versatile starting point for library generation.

The strategic placement of the 1-methylcyclopropyl group at the C2 position serves a dual purpose:

  • Steric and Lipophilic Tuning: It introduces a rigid, three-dimensional sp3 character that improves metabolic stability and enhances binding affinity in hydrophobic sub-pockets.

  • Regiocontrol: By blocking the C2 position, it forces incoming nucleophiles to react exclusively at the C4 and C6 positions.

Pyrimidines are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the two ring nitrogens, which stabilize the anionic Meisenheimer intermediate[4][5]. Because the C4 and C6 positions are symmetrically equivalent in this substrate, the first substitution does not suffer from regiochemical ambiguity. However, the sequential functionalization of these two positions requires precise thermodynamic control[6][7].

Once the first nucleophile (e.g., an amine) is installed at C4, its lone pair donates electron density into the pyrimidine π -system via resonance. This significantly decreases the electrophilicity of the remaining C6-chloride[7]. Consequently, while the first SNAr reaction is rapid and often exothermic, the second SNAr reaction requires forcing conditions (elevated temperatures and stronger bases)[3].

Experimental Causality & Reaction Design (E-E-A-T)

To ensure a self-validating and scalable workflow, the experimental design must account for the shifting electronic landscape of the pyrimidine ring.

  • Solvent Selection: For the first substitution, alcoholic solvents like isopropanol (iPrOH) or ethanol (EtOH) are preferred. They provide excellent solubility for the starting material and help dissipate the exothermic heat of the initial attack. For the second substitution, high-boiling polar aprotic solvents like DMF, NMP, or DMSO are mandatory to achieve the necessary activation energy without solvent degradation.

  • Base Selection: The first substitution utilizes a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HCl without competing for the electrophile[3]. The second substitution requires a stronger inorganic base, such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3), to drive the sluggish reaction forward.

  • Temperature Control: The first SNAr must be initiated at 0 °C and allowed to warm to room temperature to strictly prevent double substitution (over-reaction). The second SNAr typically requires heating to 100–120 °C, often benefiting significantly from microwave irradiation to reduce reaction times from hours to minutes.

Reaction Pathway Visualization

SNAr_Pathway SM 4,6-Dichloro-2- (1-methylcyclopropyl) pyrimidine (Highly Electrophilic) Step1 S_NAr 1 Primary Amine (1.05 eq) DIPEA, iPrOH, 0°C to RT SM->Step1 Intermediate Mono-substituted Intermediate (C4-Amino-C6-Chloro) (Deactivated Ring) Step1->Intermediate Fast Exothermic Step2 S_NAr 2 Secondary Amine (2.0 eq) K2CO3, DMF, 110°C Intermediate->Step2 Product Di-substituted Product (C4,C6-Diamino) Step2->Product Slow Requires Heat

Caption: Figure 1: Sequential SNAr pathway demonstrating the divergent reactivity of the C4 and C6 positions.

Step-by-Step Experimental Protocols

Protocol A: Mono-Amination (Synthesis of C4-Amino-C6-Chloro Intermediate)

This protocol is designed to maximize mono-substitution while suppressing the formation of the di-substituted byproduct.

  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (1.0 equivalent, e.g., 5.0 mmol, 1.01 g).

  • Solvation: Dissolve the substrate in anhydrous isopropanol (0.2 M, 25 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 equivalents, 7.5 mmol, 1.3 mL) to the stirring solution[3].

  • Nucleophile Addition: Dissolve the primary amine nucleophile (1.05 equivalents, 5.25 mmol) in 5 mL of isopropanol. Add this solution dropwise over 15 minutes to the reaction flask to maintain strict stoichiometric control at the local level.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of Hexanes to 30% EtOAc in Hexanes) to afford the pure mono-substituted intermediate.

Protocol B: Di-Amination (Synthesis of C4,C6-Diamino Product)

This protocol overcomes the electronic deactivation caused by the first amine substitution.

  • Preparation: In a heavy-walled microwave vial or a sealed pressure tube, add the mono-substituted intermediate from Protocol A (1.0 equivalent, e.g., 2.0 mmol).

  • Solvation & Base: Dissolve in anhydrous DMF (0.25 M, 8 mL). Add finely powdered anhydrous K2CO3 (3.0 equivalents, 6.0 mmol).

  • Nucleophile Addition: Add the secondary amine (or alternative nucleophile) (2.0 to 3.0 equivalents, 4.0–6.0 mmol). A large excess is used to drive the equilibrium and reaction rate.

  • Reaction: Seal the vessel. Heat the mixture to 110 °C in an oil bath for 12–16 hours, or alternatively, irradiate in a microwave reactor at 120 °C for 45 minutes.

  • Workup: Cool to room temperature. Dilute the mixture with water (30 mL) to precipitate the product (if solid) or extract with EtOAc (3 x 20 mL). If extracting, wash the organic layer extensively with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient) to yield the final di-substituted pyrimidine.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields and conversion rates based on optimized parameters for the sequential functionalization of 4,6-dichloropyrimidines[3][8].

Reaction StepNucleophileSolventBaseTemp / TimeExpected YieldRegiochemical Purity
SNAr 1 Morpholine (1.05 eq)iPrOHDIPEA (1.5 eq)0 °C RT / 3 h88 - 92%>98% Mono
SNAr 1 Aniline (1.05 eq)EtOHDIPEA (1.5 eq)RT 60 °C / 5 h80 - 85%>95% Mono
SNAr 2 Piperidine (2.5 eq)DMFK2CO3 (3.0 eq)110 °C / 14 h75 - 82%N/A (Complete)
SNAr 2 N-Methylpiperazine (3 eq)NMPCs2CO3 (3.0 eq)120 °C (MW) / 45 min85 - 90%N/A (Complete)

Analytical Validation & Troubleshooting (Self-Validating Systems)

To ensure the integrity of the protocol, scientists should rely on the following analytical markers:

  • 1H NMR Diagnostic Shifts: The C5 proton (the single proton on the pyrimidine ring between the two chlorides) is highly diagnostic. In the starting 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, this proton appears relatively downfield (typically δ 7.2 - 7.5 ppm). Upon the first amine substitution, the electron-donating effect shields this proton, shifting it upfield (e.g., δ 6.2 - 6.5 ppm). After the second substitution, it shifts even further upfield (e.g., δ 5.2 - 5.6 ppm). Tracking this single peak provides immediate confirmation of reaction progress.

  • LC-MS Monitoring: Pyrimidines ionize exceptionally well in positive electrospray ionization (ESI+). The starting material will show a distinct isotopic pattern for two chlorines (M, M+2, M+4 in a 9:6:1 ratio). The mono-substituted intermediate will show a single chlorine isotope pattern (M, M+2 in a 3:1 ratio).

  • Troubleshooting Over-reaction: If di-substituted product is observed during Protocol A, ensure the nucleophile is added strictly at 0 °C and at a slow dropwise rate. Switching to a less polar solvent (like DCM) can also reduce the reaction rate and improve mono-selectivity.

References

  • Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • MDPI Pharmaceuticals: Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • National Science Foundation (NSF) Public Access: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines. NSF.gov. Available at:[Link]

  • American Chemical Society (ACS): A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at:[Link]

  • National Institutes of Health (PMC): A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. NIH.gov. Available at:[Link]

Sources

Method

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Executive Summary The functionalization of multi-halogenated pyrimidines is a cornerstone of modern medicinal chemistry and drug development. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine serves as a highly versatile el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of multi-halogenated pyrimidines is a cornerstone of modern medicinal chemistry and drug development. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine serves as a highly versatile electrophilic scaffold. However, differentiating between the chemically equivalent C4 and C6 chloride leaving groups presents a significant synthetic challenge.

This application note provides a comprehensive, field-validated guide to achieving highly regioselective mono-arylation via the Suzuki-Miyaura cross-coupling reaction. By carefully tuning the catalyst, base, solvent system, and stoichiometry, researchers can reliably isolate the mono-coupled product while suppressing unwanted bis-arylation [1].

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and robust protocol, it is critical to understand the electronic and steric environment of the substrate.

Electronic and Steric Environment

The 1-methylcyclopropyl group at the C2 position acts as a bulky, electron-donating substituent. While its steric bulk primarily shields the C2 position, its electron-donating nature slightly reduces the overall electrophilicity of the pyrimidine ring compared to an unsubstituted 4,6-dichloropyrimidine. Despite this, the C4 and C6 positions remain highly reactive toward oxidative addition by Palladium(0) [2].

The Selectivity Challenge: Mono- vs. Bis-Coupling

Because the C4 and C6 positions are symmetrically equivalent, the first oxidative addition can occur at either site. The key to selectivity lies in the electronic alteration that occurs after the first coupling:

  • Initial Coupling : The first aryl group is installed at C4.

  • Deactivation : Aryl groups (especially those that are electron-neutral or electron-donating) push electron density into the pyrimidine ring. This makes the newly formed 4-aryl-6-chloro-2-(1-methylcyclopropyl)pyrimidine significantly less electrophilic than the starting material.

  • Kinetic Control : The second oxidative addition at C6 is kinetically slower. By strictly controlling the stoichiometry of the arylboronic acid (1.05 equivalents) and maintaining a moderate temperature (70–80 °C), the reaction can be arrested at the mono-coupled stage [3].

Catalyst and Solvent Selection
  • Catalyst : Pd(PPh3​)4​ is selected as the standard catalyst. It provides a robust, well-understood catalytic cycle that balances reactivity with the necessary mildness to prevent over-reaction [1].

  • Solvent System : A biphasic mixture of 1,4-Dioxane and water (typically 4:1 or 3:1 v/v) is highly recommended. Dioxane provides excellent solubility for the pyrimidine and the organic-soluble Pd catalyst, while water dissolves the inorganic base, facilitating the crucial transmetalation step.

  • Base : Potassium phosphate ( K3​PO4​ ) is preferred over stronger bases like NaOH or weaker bases like NaHCO3​ . It provides optimal activation of the boronic acid to the reactive boronate species without causing hydrolytic degradation of the starting dichloropyrimidine[1].

Visualizations

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition at C4 position Pd0->OxAdd Substrate 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (Symmetrical) Substrate->OxAdd TransMet Transmetalation with Aryl-B(OH)2 OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates MonoProd Mono-coupled Product (4-Aryl-6-chloro...) RedElim->MonoProd BisProd Bis-coupled Product (4,6-Diaryl...) MonoProd->BisProd Slower 2nd Addition (Deactivated by Aryl)

Catalytic cycle emphasizing mono-selectivity over bis-coupling.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Degassing (Solvent & Water) Step1->Step2 Step3 3. Reaction (70-80°C, 12-18h) Step2->Step3 Step4 4. Workup (Extraction) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the Suzuki coupling protocol.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for achieving high mono-selectivity. These metrics demonstrate why the recommended protocol utilizes Dioxane/Water and K3​PO4​ .

Solvent System (v/v)Base (2.0 eq)Temp (°C)Boronic Acid (eq)Conversion (%)Mono : Bis Ratio
Toluene/EtOH/H₂O (2:1:1) Na2​CO3​ 801.05>95%85 : 15
DMF/H₂O (4:1) K2​CO3​ 901.0588%70 : 30
1,4-Dioxane/H₂O (4:1) K3​PO4​ 75 1.05 >98% 95 : 5
1,4-Dioxane/H₂O (4:1) K3​PO4​ 1002.50>99%2 : 98

Note: The Mono:Bis ratio is highly sensitive to the equivalents of boronic acid. Even a slight excess (e.g., 1.5 eq) combined with high temperatures will drive the reaction toward the bis-coupled product.

Experimental Protocols

Protocol A: Highly Selective Mono-Arylation

Target: 4-Aryl-6-chloro-2-(1-methylcyclopropyl)pyrimidine

Materials Required:

  • 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (1.00 mmol)

  • Arylboronic acid (1.05 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 mmol, 5 mol%)

  • Potassium phosphate ( K3​PO4​ ) (2.00 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Distilled Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon or Nitrogen three times to ensure a strictly inert atmosphere.

  • Reagent Loading : Add 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (1.00 mmol), the arylboronic acid (1.05 mmol), and K3​PO4​ (2.00 mmol) to the flask.

  • Catalyst Addition : In a glovebox or under a positive stream of inert gas, add the Pd(PPh3​)4​ catalyst (5 mol%).

  • Solvent Addition : Inject the degassed 1,4-Dioxane (8.0 mL) and degassed distilled water (2.0 mL) via syringe.

    • Self-Validation Check: The mixture should become a finely dispersed biphasic suspension. Degassing is critical to prevent catalyst oxidation.

  • Heating : Submerge the flask in a pre-heated oil bath at 75 °C. Stir vigorously (800+ rpm) for 12–18 hours.

  • Monitoring : Monitor the reaction via TLC or LC-MS. The mono-coupled product will typically elute between the starting material and the highly polar boronic acid.

  • Workup : Once the starting material is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 × 10 mL) and brine (1 × 10 mL).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure mono-coupled product.

Protocol B: Bis-Arylation (Symmetrical Diaryl Pyrimidines)

Target: 4,6-Diaryl-2-(1-methylcyclopropyl)pyrimidine

If the fully functionalized bis-aryl product is desired, the kinetic barrier of the deactivated mono-aryl intermediate must be overcome.

Modifications to Protocol A:

  • Stoichiometry : Increase the arylboronic acid to 2.50 equivalents (2.50 mmol).

  • Base : Increase K3​PO4​ to 4.00 equivalents (4.00 mmol).

  • Temperature : Increase the oil bath temperature to 95–100 °C .

  • Time : Extend the reaction time to 24 hours to ensure complete conversion of the sluggish mono-coupled intermediate into the bis-coupled product.

References

  • Ahmad, G., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Processes, vol. 8, no. 11, 2020, p. 1342. URL:[Link]

  • Wade, J. V., and Krueger, C. A. "Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids." Journal of Combinatorial Chemistry, vol. 5, no. 3, 2003, pp. 267-272. URL:[Link]

  • Li, F., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, vol. 8, no. 18, 2006, pp. 3923-3926. (Note: Provides mechanistic precedent for regioselective sequential couplings on polyhalogenated pyrimidines). URL:[Link]

Application

Application Note: Sequential Functionalization of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) Executive Summary In modern targeted drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2)

Executive Summary

In modern targeted drug discovery, particularly in the development of kinase inhibitors, the selection of the core heterocyclic scaffold dictates both the synthetic versatility and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine () has emerged as a highly privileged building block. This application note details the mechanistic rationale, kinetic control strategies, and self-validating protocols required to leverage this scaffold for the synthesis of complex, metabolically stable therapeutics.

Medicinal Chemistry Rationale: The Bioisosteric Advantage

The inclusion of the 1-methylcyclopropyl group at the C2 position is not a synthetic coincidence; it is a deliberate, highly engineered bioisosteric replacement for traditional lipophilic moieties like tert-butyl or isopropyl groups.

The Causality of Metabolic Stability: Traditional alkyl groups are notorious liabilities in late-stage drug development due to their susceptibility to Cytochrome P450 (CYP)-mediated oxidation at benzylic or tertiary carbon centers. The strain inherent in the cyclopropyl ring increases the s-character of its C-H bonds, rendering them significantly more resistant to hydrogen abstraction by CYP enzymes ([1]). Consequently, the 1-methylcyclopropyl motif enhances the metabolic half-life of the resulting API while maintaining the precise steric bulk required to occupy deep, hydrophobic pockets (such as the hinge region of Janus kinases or LRRK2).

Mechanistic Insights: Controlled SNAr on the Dichloropyrimidine Core

The symmetrical 4,6-dichloro substitution pattern allows for sequential, highly controlled functionalization. The success of this scaffold relies on the kinetic differentiation between the first and second Nucleophilic Aromatic Substitution (SNAr) reactions.

The Causality of Kinetic Differentiation: When the first equivalent of a nucleophile (e.g., a primary aliphatic amine) attacks the C4 position, the resulting intermediate features a newly formed C-N bond. The lone pair on this nitrogen actively participates in resonance with the pyrimidine π -system. This electron donation significantly increases the electron density of the heterocycle, thereby raising the activation energy required for a second nucleophilic attack at the C6 position ([2]).

This electronic deactivation is the causal mechanism that allows chemists to isolate the mono-substituted intermediate with >95% regioselectivity, provided the reaction temperature and stoichiometry are strictly controlled. In cases where weak nucleophiles are used, catalysts such as DABCO can be employed to form highly reactive cationic intermediates, facilitating the SNAr under milder conditions ([3]).

Workflow Visualization

G Start 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine SNAr1 Primary SNAr (C4) Amine, Base, 25°C Start->SNAr1 1.0 eq. Nucleophile Intermediate Mono-Substituted Intermediate (Deactivated C6) SNAr1->Intermediate Electronic Deactivation PathA Secondary SNAr (C6) Strong Nucleophile, 100°C Intermediate->PathA Route A (N-C Bond) PathB Suzuki Coupling (C6) Boronic Acid, Pd, 90°C Intermediate->PathB Route B (C-C Bond) API_A Di-SNAr Scaffold PathA->API_A API_B C-C Coupled Scaffold PathB->API_B

Sequential functionalization workflow for 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during scale-up.

Protocol A: Regioselective Primary SNAr (C4 Amination)

Objective: Achieve mono-substitution while preventing C4/C6 di-amination.

  • Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine (1.0 equiv) and anhydrous Ethanol (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Rationale: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of HCl salts which could stall the reaction.

  • Nucleophile Addition: Dropwise add the primary amine (1.05 equiv) at 0°C over 15 minutes.

  • Propagation: Allow the reaction to warm to 25°C and stir for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. The starting material ( m/z 203.0) should be completely consumed. A single major peak corresponding to the mono-aminated product should be present. Critical: If a peak corresponding to the di-substituted byproduct is observed (>5%), it indicates a thermal overshoot; reduce the temperature to 15°C in subsequent runs.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Secondary Functionalization via Suzuki-Miyaura Cross-Coupling (C6 Arylation)

Objective: Form a C-C bond at the electronically deactivated C6 position.

  • Initialization: In a microwave vial, combine the mono-substituted intermediate from Protocol A (1.0 equiv), an aryl boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid to the reactive boronate species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Purge the vial with nitrogen for 5 minutes.

  • Propagation: Heat the mixture to 90°C for 4 hours (or 110°C for 30 mins via microwave irradiation). Rationale: The elevated temperature overcomes the resonance-induced electronic deactivation of the C6 chlorine.

  • Self-Validation Checkpoint (TLC/UV): Spot the reaction mixture against the starting material. The C6-chloride intermediate should be absent. The newly formed biaryl product will exhibit a distinct, bright UV fluorescence shift at 254 nm due to extended conjugation.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The table below summarizes typical reaction conditions and yields, demonstrating the robust kinetic differentiation of the 4,6-dichloro core across various nucleophilic and cross-coupling pathways.

EntryNucleophile 1 (C4)Conditions (Step 1)Nucleophile 2 / Coupling (C6)Conditions (Step 2)Overall Yield (2 Steps)
1 BenzylamineDIPEA, EtOH, 25°C, 2hPhenylboronic acid Pd(dppf)Cl2​ , Dioxane/ H2​O , 90°C82%
2 MorpholineDIPEA, DMF, 25°C, 3h4-Fluoroaniline Cs2​CO3​ , NMP, 120°C, 12h74%
3 Isopropylamine K2​CO3​ , THF, 40°C, 4h3-Pyridylboronic acid Pd(PPh3​)4​ , Toluene/ H2​O , 100°C79%
4 Phenol (Alkoxide)NaH, THF, 0°C 25°C, 1hMethylamine (2M in THF)Sealed tube, 80°C, 8h68%

Note: Yields represent isolated, chromatographically pure products (>95% purity by HPLC).

References

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines Source: National Science Foundation (NSF) Public Access Repository URL:[Link]

  • Bioisosterism of the 1-Methylcyclopropyl Group Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective SNAr on Pyrimidines Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: Molecules (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2). This intermediate is highly valued in the development of kinase inhibitors and agrochemicals[1]. However, researchers frequently encounter yield attrition during scale-up due to incomplete condensation or product hydrolysis during chlorination workups.

This guide provides self-validating protocols, mechanistic rationales, and a troubleshooting matrix to ensure reproducible, high-yield synthesis.

Reaction Workflow & Mechanism

Synthesis A 1-Methylcyclopropanecarboximidamide Hydrochloride C 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol (Intermediate) A->C NaOMe, MeOH 60°C, 18h B Dimethyl Malonate B->C Condensation D 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (Target Product) C->D POCl3, 100°C PhNMe2 (cat)

Figure 1: Two-step synthesis pathway of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Step-by-Step Experimental Protocols
Step 1: Condensation to 2-(1-Methylcyclopropyl)pyrimidine-4,6-diol

Mechanistic Rationale: The synthesis begins with the condensation of 1-methylcyclopropanecarboximidamide hydrochloride with a malonate ester[2]. Sodium methoxide (NaOMe) serves a dual purpose: it neutralizes the amidine hydrochloride to its reactive free base and deprotonates the malonate to facilitate nucleophilic acyl substitution and subsequent cyclization[3]. Strict exclusion of water is required to prevent the saponification of the malonate ester, which permanently stalls the reaction.

Protocol:

  • Charge an oven-dried, nitrogen-purged reactor with NaOMe (2.5 eq) and anhydrous MeOH.

  • Add 1-methylcyclopropanecarboximidamide hydrochloride (1.0 eq) portion-wise at room temperature. Stir for 30 minutes to liberate the free base.

  • Add dimethyl malonate (1.2 eq) dropwise to control any mild exotherm.

  • Heat the reaction mixture to 60 °C and stir for 18 hours[3].

  • Cool to room temperature, dilute with water, neutralize with 1N HCl, and extract with ethyl acetate.

In-Process Control (IPC) & Validation: This reaction is self-validating. As the reaction progresses, a thick white suspension will form, indicating the precipitation of the diol's sodium salt. Verify completion via LC-MS; look for the disappearance of the malonate ester peak and the appearance of the [M+H]+ mass corresponding to the diol intermediate.

Step 2: Chlorination with POCl₃

Mechanistic Rationale: The diol intermediate undergoes nucleophilic aromatic substitution (S_NAr) via tautomerization. Phosphorus oxychloride (POCl₃) acts as both solvent and chlorinating agent. The addition of a catalytic amount of N,N-dimethylaniline accelerates the reaction by forming a highly electrophilic Vilsmeier-Haack-type intermediate. This kinetic boost prevents the pyrimidine ring from degrading into tar under prolonged heating[1].

Protocol:

  • To the isolated diol (1.0 eq), add POCl₃ (10.0 eq) and N,N-dimethylaniline (0.1 eq) at room temperature. (Safety: POCl₃ reacts violently with moisture).

  • Heat the mixture to 100 °C for 2–3 hours[3].

  • Cool the mixture to room temperature and distill off the excess POCl₃ under reduced pressure to minimize the exothermic load during the quench.

  • Quench the concentrated residue by adding it dropwise to a vigorously stirred ice-water bath, maintaining the internal temperature strictly < 5 °C .

  • Extract with dichloromethane (DCM), wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate.

IPC & Validation: Monitor the reaction by TLC (Hexane:EtOAc 4:1). The highly polar diol will remain at the baseline, while the non-polar dichloro product will migrate near the solvent front. During the quench, temperature control is your primary validation metric; exceeding 10 °C correlates directly with the appearance of the mono-chloro hydrolysis byproduct on LC-MS.

Data Presentation: Yield Optimization Matrix

To maximize throughput, our application scientists have mapped the most common points of yield attrition. Implement the optimized conditions below to improve your overall recovery.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Base Selection (Step 1) NaOH / EtOHNaOMe / anhydrous MeOH+20% : Prevents saponification of the malonate ester, ensuring complete cyclization.
Chlorination Catalyst (Step 2) No CatalystN,N-Dimethylaniline (0.1 eq)+15% : Accelerates chlorination via a Vilsmeier-Haack intermediate, reducing thermal degradation (tar formation).
Quench Temperature (Step 2) > 20 °C (Exothermic spike)< 5 °C (Controlled ice-water dropwise quench)+25% : Prevents nucleophilic attack by water on the newly formed C-Cl bonds, avoiding reversion to mono-chloro species.
POCl₃ Removal Direct aqueous quenchVacuum distillation prior to quench+10% : Reduces the exothermic load during the aqueous quench, minimizing localized heating and hydrolysis.
Frequently Asked Questions (FAQs)

Q: Why am I seeing a large amount of the mono-chloro intermediate in my LC-MS after Step 2? A: This is a classic symptom of either incomplete chlorination or post-reaction hydrolysis. First, ensure your POCl₃ is fresh; exposure to atmospheric moisture degrades it into phosphoric acid, drastically reducing its efficacy. Second, if the reaction went to completion but the mono-chloro species appears during workup, your quench temperature was too high. The pyrimidine ring is highly electron-deficient, making the chlorine atoms susceptible to nucleophilic displacement by water if the temperature exceeds 10 °C.

Q: Can I substitute diethyl malonate for dimethyl malonate in Step 1? A: Yes, diethyl malonate is a viable alternative[2]. However, you must match the alkoxide base to the ester (i.e., use Sodium Ethoxide in Ethanol). If you mix NaOMe with diethyl malonate, transesterification will occur, creating a complex mixture of methyl/ethyl esters that can stall the condensation kinetics and complicate IPC analysis.

Q: My condensation reaction (Step 1) turned into an unstirrable solid mass. Is the batch ruined? A: No, this is actually a positive indicator! The formation of a thick suspension indicates the successful precipitation of the diol's sodium salt. To resolve the stirring issue, you can slightly increase the volume of anhydrous methanol. Do not add water until the 18-hour reaction time is complete, as moisture will prematurely quench the alkoxide base.

References
  • Source: Googleapis.
  • Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST Source: ACS Publications URL
  • WO2024010782A1 - Pharmaceutical compositions comprising wrn helicase inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Dichloropyrimidine Synthesis

Welcome to the Technical Support Center for Dichloropyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dichloropyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial chemical intermediates. Dichloropyrimidines are versatile building blocks in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[1][2][3] However, their synthesis, typically involving the chlorination of dihydroxypyrimidines with agents like phosphorus oxychloride (POCl₃), is often plagued by side reactions that can significantly impact yield and purity.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is incomplete, leaving significant amounts of starting material or monochlorinated pyrimidines. How can I drive the chlorination to completion?

A1: Incomplete chlorination is one of the most common issues in dichloropyrimidine synthesis, leading to challenging purification processes due to the similar polarities of the mono- and di-substituted products.[4][5] This problem typically arises from insufficient reagent activity, sub-optimal reaction temperature, or inadequate reaction time.

Causality and Expert Insights:

The conversion of a dihydroxypyrimidine to a dichloropyrimidine is a stepwise process. The first chlorination is generally faster than the second. To ensure the reaction goes to completion, it's crucial to maintain conditions that favor the second chlorination step.

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. While a molar excess is often used, the quality of the reagent is equally important. Phosphorus oxychloride (POCl₃), for example, is highly susceptible to hydrolysis and should be handled under strictly anhydrous conditions.

  • Sub-optimal Temperature: Chlorination reactions often require elevated temperatures, typically at reflux, to proceed to completion.[1] If the temperature is too low, the reaction kinetics may be too slow, resulting in a stalled reaction.[6]

  • Role of Catalysts/Additives: Tertiary amines such as N,N-dimethylaniline, N,N-diethylaniline, or pyridine are frequently added.[1][4] These act as catalysts and acid scavengers, neutralizing the HCl generated during the reaction, which can otherwise inhibit the reaction progress.[4]

Troubleshooting & Optimization Protocol:

  • Verify Reagent Quality: Use fresh or properly stored POCl₃ or other chlorinating agents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Optimize Reagent Stoichiometry: Increase the molar ratio of the chlorinating agent. For the synthesis of 2-amino-4,6-dichloropyrimidine, a POCl₃ to dihydroxypyrimidine molar ratio of 2.8:1 to 5:1 is recommended.[6]

  • Adjust Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For many substrates, refluxing for several hours is necessary.[1]

  • Utilize an Additive: If not already in use, introduce a tertiary amine base. The choice of amine can be critical; N,N-diethylaniline has been reported to give better yields than N,N-dimethylaniline in some cases due to reduced side reactions.[6]

Table 1: Troubleshooting Summary for Common Side Reactions

IssuePotential CauseRecommended Solution
Incomplete Chlorination Insufficient chlorinating agent, low temperature, no catalyst.Increase molar ratio of chlorinating agent, increase reaction temperature, add a tertiary amine base (e.g., N,N-diethylaniline).[4][6]
Hydrolysis Moisture in reagents, glassware, or during workup.Use anhydrous reagents and solvents, dry all glassware thoroughly, perform quench carefully over ice, and neutralize promptly.[4]
Over-chlorination Excessively high temperature, prolonged reaction time, reactive pyrimidine ring.Lower the reaction temperature, decrease reaction time, and monitor the reaction closely.[4][7]
Polymerization/Tarring Excessively high temperatures, degradation of materials.Maintain controlled heating, avoid localized overheating, and ensure proper stirring.[4]
Vilsmeier-Haack Byproduct Use of DMF as a catalyst/solvent with POCl₃.Avoid DMF if formylation is a concern. If a catalyst is needed, consider a tertiary amine or a quaternary ammonium salt.
Q2: My final product is contaminated with hydroxy- or dihydroxypyrimidines. What is the source of this hydrolysis and how can it be prevented?

A2: The presence of hydroxylated impurities is a clear indication of hydrolysis, either of the dichloropyrimidine product or unreacted monochloro-intermediate.[4] Chlorinating agents like POCl₃ react violently with water, and the resulting dichloropyrimidine product is also susceptible to hydrolysis, especially under non-neutral pH conditions.[1][8]

Causality and Expert Insights:

Hydrolysis can occur at two main stages: during the reaction itself due to contaminated reagents or glassware, and during the aqueous workup. The workup is particularly critical. Pouring the hot reaction mixture directly into water without cooling can lead to localized "hot spots" that accelerate hydrolysis. A common hydrolysis byproduct in the synthesis of 4,6-dichloropyrimidine is 4-chloro-6-hydroxypyrimidine, which significantly reduces yield and complicates purification.[9]

Preventative Measures and Protocol:

  • Ensure Anhydrous Conditions: This is the most critical preventative step.

    • Thoroughly oven-dry all glassware before use.

    • Use anhydrous grade solvents and reagents.

    • Run the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Controlled Quenching Protocol:

    • Cool the reaction mixture to room temperature before quenching.

    • Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[1][2] Never add water to the reaction mixture, as this can cause a violent exothermic reaction.[1]

    • Immediately following the quench, neutralize the acidic solution. For the synthesis of 2,4-dichloropyrimidine, a saturated sodium carbonate solution is often used to bring the pH to 8-9.[5][10]

  • Optimized Workup:

    • After neutralization, promptly extract the product into a suitable organic solvent like dichloromethane or chloroform.[1][5]

    • Wash the organic layer with brine to remove residual water and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[1][5]

dot

cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_side_reactions Side Reactions Start Dihydroxypyrimidine Monochloro Monochloro-intermediate Start->Monochloro Product Dichloropyrimidine Monochloro->Product Quench Quench on Ice Monochloro->Quench Hydrolysis_Product Hydrolysis Byproduct (Hydroxypyrimidine) Monochloro->Hydrolysis_Product Product->Quench Product->Hydrolysis_Product Extract Organic Extraction Isolate Isolated Product Incomplete Incomplete Reaction (Monochloro Impurity)

Caption: Reaction pathway and common side product formation.

Q3: I'm observing over-chlorination, leading to byproducts like 2,4,5,6-tetrachloropyrimidine. How can I improve selectivity?

A3: Over-chlorination occurs when the pyrimidine ring has other reactive sites that can be chlorinated under the reaction conditions.[4] This is a particular concern in the synthesis of 2,4,6-trichloropyrimidine, where tetrachloropyrimidine can form as a byproduct.[7]

Causality and Expert Insights:

The primary drivers of over-chlorination are excessively harsh reaction conditions.

  • High Temperature: Elevated temperatures increase the reactivity of the chlorinating agent and can activate less reactive sites on the pyrimidine ring.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the desired product has formed can lead to further chlorination.

  • Excess Chlorinating Agent: While an excess is needed to drive the reaction to completion, a large excess can promote side reactions.

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range. For syntheses that are particularly sensitive to over-chlorination, avoid prolonged heating at high reflux temperatures.[6]

  • Monitor Reaction Progress: Use TLC or GC to closely monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion has been achieved.[7]

  • Control Stoichiometry: Carefully control the amount of chlorinating agent used. In the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, for instance, the amount of chlorine gas added in the second step must be strictly controlled.[7][11]

Q4: When using DMF as a catalyst with POCl₃, I'm getting unexpected formylated byproducts. What is happening and how can I avoid this?

A4: The combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates a powerful electrophile known as the Vilsmeier reagent in situ.[12][13] This reagent is commonly used for the Vilsmeier-Haack reaction, which formylates electron-rich aromatic and heterocyclic rings.[13][14] If your pyrimidine substrate is susceptible to electrophilic attack, this can be a significant side reaction.[4]

Mechanism of Vilsmeier Reagent Formation:

DMF, a substituted amide, reacts with POCl₃ to form a chloroiminium ion, which is the active electrophile (the Vilsmeier reagent).[12]

dot

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formylated_Product Formylated Pyrimidine (Side Product) Vilsmeier_Reagent->Formylated_Product Electrophilic Attack Pyrimidine Pyrimidine Substrate Pyrimidine->Formylated_Product

Caption: Vilsmeier-Haack side reaction mechanism.

Avoidance Strategies:

  • Avoid DMF: The simplest solution is to avoid using DMF as a solvent or catalyst if formylation is a known issue for your substrate.

  • Alternative Catalysts: Use a tertiary amine that cannot form a Vilsmeier-type reagent, such as N,N-diethylaniline, pyridine, or triethylamine.[4][6] These act purely as acid scavengers and base catalysts.

  • Alternative Chlorinating Agents: Thionyl chloride (SOCl₂) can be an effective alternative to POCl₃ and is not typically associated with this side reaction. The byproducts of SOCl₂ are gaseous (SO₂ and HCl), which can simplify purification.[4]

Table 2: Comparison of Common Chlorinating Agents

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Reactivity Highly reactive, often used in excess as both reagent and solvent.[1]Effective, can sometimes offer milder conditions.[4]
Byproducts Phosphoric acids (non-volatile).[8]SO₂ and HCl (gaseous), simplifying removal.[4]
Common Side Reactions Hydrolysis, Vilsmeier-Haack with DMF.[4]Less prone to Vilsmeier-Haack type reactions.
Workup Requires careful quenching of excess reagent.[1]Gaseous byproducts simplify purification.
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is a generalized procedure based on common laboratory practices for the chlorination of uracil using excess POCl₃ and a tertiary amine catalyst.[1][15]

Materials:

  • Uracil (pyrimidine-2,4-diol)

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Chloroform (or Dichloromethane)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a thoroughly oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add uracil (1.0 eq). The entire setup should be under an inert atmosphere (N₂).

  • Addition of Reagents: Add phosphorus oxychloride (4-5 eq) to the flask. Slowly add N,N-diethylaniline (1.7-2.5 eq) to the stirred suspension. An exothermic reaction may occur; maintain control of the temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction's progress by TLC.

  • Workup - POCl₃ Removal: After completion, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.

  • Quenching: Carefully and slowly pour the resulting viscous oil onto a vigorously stirred mixture of crushed ice.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of 8-9 with a saturated sodium carbonate solution. Extract the product with chloroform or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether or by column chromatography on silica gel.[5]

References
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Google Patents. (n.d.). CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Justia Patents. (1996, June 3). Process for the preparation of pure 4,6-dihloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • MDPI. (2024, November 14). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Patsnap. (2014, January 29). Preparation method of 4,6-dichloropyrimidine. Retrieved from [Link]

  • PMC. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Retrieved from [Link]

  • ScholarWorks @ Ouachita. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Retrieved from [Link]

  • ACS Publications. (2021, January 2). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Oligoribonucleotides Containing Pyrimidine 2'-O-[(Hydroxyalkoxy)methyl]ribonucleosides. Retrieved from [Link]

  • Studylib. (2025, September 30). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine. This document provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, a critical intermediate in various synthetic pathways. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure scientific integrity and successful experimental outcomes.

Introduction

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a substituted pyrimidine characterized by two reactive chlorine atoms and a sterically demanding 1-methylcyclopropyl group. These structural features, while synthetically useful, introduce specific challenges during purification. Common issues include the removal of synthesis-related impurities, prevention of product degradation, and efficient separation from structurally similar byproducts. This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide

This section directly addresses common problems encountered during the purification of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Problem 1: Low Purity After Initial Work-up

Q: After aqueous work-up and solvent removal, my crude 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is only 80-90% pure. What are the likely impurities and how can I remove them?

A: The most common impurities in the synthesis of dichloropyrimidines are monochlorinated and hydrolyzed byproducts.[1][2] The presence of moisture or insufficiently controlled reaction conditions can lead to the formation of 4-chloro-6-hydroxy-2-(1-methylcyclopropyl)pyrimidine. Additionally, incomplete chlorination of the dihydroxy precursor can result in residual 4-hydroxy-6-chloro-2-(1-methylcyclopropyl)pyrimidine.

Probable Causes and Solutions:

  • Incomplete Chlorination: The reaction may not have gone to completion.

    • Solution: Ensure stoichiometric amounts of the chlorinating agent (e.g., POCl₃) are used and that the reaction time and temperature are sufficient. Monitoring the reaction by TLC or LC-MS is crucial.[3]

  • Hydrolysis during Work-up: The dichloropyrimidine product is susceptible to hydrolysis, especially in basic or neutral aqueous solutions.[1][2]

    • Solution: Perform the aqueous quench at a low temperature (0-5 °C) and use a mildly acidic aqueous solution (e.g., cold dilute HCl) to neutralize any remaining base from the reaction. Rapidly extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.[4]

Purification Strategy:

For the removal of polar hydroxy-impurities, column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is recommended.

Problem 2: Product Degradation During Purification

Q: I am observing significant loss of my product during purification, particularly when using column chromatography or distillation. What could be the cause and how can I mitigate it?

A: 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine can be sensitive to both heat and prolonged contact with silica gel. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution, and the cyclopropyl group can also be susceptible to ring-opening under certain conditions, although it is generally more stable than a simple cyclopropylmethyl carbocation.[5][6]

Probable Causes and Solutions:

  • Thermal Decomposition: Although specific data for this compound is scarce, dichloropyrimidines can decompose at elevated temperatures.

    • Solution for Distillation: If distillation is necessary, it should be performed under high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. For the parent 4,6-dichloropyrimidine, the boiling point is 176 °C at atmospheric pressure.[7][8] The addition of the 2-(1-methylcyclopropyl) group will increase the boiling point.

  • On-Column Degradation: The acidic nature of standard silica gel can catalyze the hydrolysis of the dichloropyrimidine or other degradation pathways.

    • Solution for Chromatography:

      • Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine, before packing the column. This can be achieved by adding 1-2% triethylamine to the eluent mixture.

      • Rapid Chromatography: Perform flash chromatography to minimize the contact time between the compound and the stationary phase.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

Problem 3: Co-elution of Impurities During Column Chromatography

Q: I am having difficulty separating my product from an impurity that has a very similar Rf value on TLC. What strategies can I employ for better separation?

A: Co-elution often occurs with impurities that have similar polarity and molecular weight to the desired product. In this case, a likely candidate is a related dichloropyrimidine species where the 1-methylcyclopropyl group has undergone a rearrangement or side reaction, or an isomer formed during synthesis.

Strategies for Improved Separation:

  • Optimize the Mobile Phase: A systematic optimization of the solvent system for column chromatography is the first step.

    • Solvent Screening: Test different solvent systems. For dichloropyrimidines, mixtures of hexanes/ethyl acetate, toluene/ethyl acetate, or dichloromethane/methanol are often effective.

    • Ternary Mixtures: The addition of a third solvent in a small percentage can sometimes significantly improve separation.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification technique.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., heptane, toluene). Mixed solvent systems can also be very effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine?

A1: Based on vendor information and the chemical nature of dichloropyrimidines, the recommended storage conditions are at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. This is to minimize hydrolysis and potential degradation.

Q2: What is the expected physical state of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine?

A2: This compound is reported to be a liquid at room temperature.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method. Use a UV lamp (254 nm) for visualization, as the pyrimidine ring is UV-active. Staining with potassium permanganate can also be used to visualize compounds that are not UV-active. For more quantitative analysis, LC-MS or GC-MS can be employed.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a halogenated heterocyclic compound and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Dry Loading (Recommended): To the solution, add silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding an increasing percentage of a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

PropertyValue/InformationSource
Molecular FormulaC₈H₈Cl₂N₂
Molecular Weight203.07 g/mol
Physical StateLiquid
Storage2-8°C or -20°C, inert atmosphere, away from moisture
Boiling Point (4,6-dichloropyrimidine)176 °C (atmospheric pressure)[7][8]
Solubility (general for dichloropyrimidines)Soluble in most organic solvents, slightly soluble in water[7][9]

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Analysis Purity Analysis (TLC, LC-MS) Crude->Analysis Purification Purification Method Analysis->Purification Column Column Chromatography Purification->Column Polar Impurities Distill Vacuum Distillation Purification->Distill Non-volatile Impurities Recrystal Recrystallization Purification->Recrystal Crystalline Solid Pure Pure Product (>98%) Column->Pure Impure Impure Fractions Column->Impure Distill->Pure Recrystal->Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic

Troubleshooting_Logic Start Low Purity after Purification Degradation Product Degradation? Start->Degradation CoElution Co-eluting Impurity? Start->CoElution Sol_Degradation Use deactivated silica Shorten purification time Use lower temperature Degradation->Sol_Degradation Yes Sol_CoElution Optimize solvent system Try recrystallization Consider alternative stationary phase CoElution->Sol_CoElution Yes

Caption: Troubleshooting flowchart for purification issues.

References

Click to expand
  • Benchchem. (n.d.). Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine.
  • Benchchem. (n.d.). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
  • Srini Chem. (2025, August 2). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.
  • Studylib. (2025, September 30). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
  • ChemicalBook. (2026, January 13). 4,6-Dichloropyrimidine.
  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
  • Chemistry Stack Exchange. (2018, December 21). Is 1-(1-Methyl cyclopropyl) carbocation[10] as stable as Cyclopropyl Methyl Carbocation[11]. Retrieved from Chemistry Stack Exchange website.

  • ACS Omega. (2021, May 24). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • European Patent Office. (2001, June 13). SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1).
  • Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1).
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
  • ResearchGate. (2011, February 15). (10) Patent No..
  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • Google Patents. (n.d.). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • ChemScene. (n.d.). 1164116-19-1 | 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine.
  • Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable?.
  • Cheméo. (n.d.). 1-Methylcyclopropyl (CAS 65338-31-0).
  • NIST. (n.d.). Pyrimidine, 4,6-dichloro-.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PMC. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • ResearchGate. (n.d.). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.
  • European Publication Server. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.
  • PubChem. (n.d.). (1-Methylcyclopropyl)cyclohexane.
  • European Patent Office. (n.d.). Process for producing 2-amino-4,6-dichloropyrimidine.
  • Google Patents. (n.d.). Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
  • Justia Patents. (1996, June 3). Process for the preparation of pure 4,6-dihloropyrimidine.
  • Indian Patent Office. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone.
  • Google Patents. (n.d.). Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.
  • Asian Journal of Chemistry. (2014, July 16). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine.
  • Google Patents. (n.d.). Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatile re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatile reactivity and inherent biological relevance make it a privileged structure in drug design. This guide provides a comprehensive technical characterization of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, a building block with significant potential in the synthesis of bioactive molecules. Through a comparative analysis with structurally related analogs, we will explore its synthesis, reactivity, and potential applications, offering field-proven insights to guide your research and development efforts.

The Strategic Advantage of the 1-Methylcyclopropyl Moiety

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance pharmacological properties.[2][3][4][5][6][7] The 1-methylcyclopropyl substituent, in particular, offers a unique combination of steric and electronic features. The cyclopropyl ring introduces conformational rigidity, which can lead to a more favorable entropic contribution to binding affinity with biological targets.[8] Furthermore, the C-H bonds of the cyclopropane are stronger than those in acyclic alkyl groups, often imparting increased metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation.[8] The addition of the methyl group to the cyclopropyl ring provides a subtle yet significant increase in lipophilicity and steric bulk compared to an unsubstituted cyclopropyl group, which can be exploited to fine-tune interactions within a binding pocket.

Synthesis and Comparison with Alternative Building Blocks

The synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine generally follows a two-step sequence common for many 2-substituted-4,6-dichloropyrimidines: a condensation reaction to form the pyrimidine ring followed by a chlorination step.

General Synthetic Workflow

The synthesis commences with the condensation of 1-methylcyclopropanecarboximidamide with a malonic ester derivative, typically in the presence of a base like sodium ethoxide, to yield the corresponding 4,6-dihydroxy-2-(1-methylcyclopropyl)pyrimidine. Subsequent chlorination, often employing a strong chlorinating agent such as phosphorus oxychloride (POCl₃), affords the target compound.

cluster_synthesis Synthetic Workflow Amidine 1-Methylcyclopropane- carboximidamide Condensation Condensation (e.g., NaOEt, EtOH) Amidine->Condensation Malonic_Ester Malonic Ester Derivative Malonic_Ester->Condensation Dihydroxy 4,6-Dihydroxy-2-(1-methylcyclopropyl)pyrimidine Condensation->Dihydroxy Chlorination Chlorination (e.g., POCl3) Dihydroxy->Chlorination Target 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine Chlorination->Target

Caption: General synthetic workflow for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Comparative Synthesis of Alternative Scaffolds

The synthesis of alternative 2-substituted-4,6-dichloropyrimidines follows a similar pathway, with the primary difference being the choice of the starting amidine.

Substituent at C2Starting AmidineKey Considerations
1-Methylcyclopropyl 1-MethylcyclopropanecarboximidamideThe synthesis of the amidine can be a key step, often prepared from the corresponding nitrile.
Methyl AcetamidineReadily available and cost-effective starting material.
Cyclopropyl CyclopropanecarboximidamideOffers a direct comparison for the effect of the methyl group on the cyclopropyl ring.
Isopropyl 2-MethylpropanimidamideProvides a non-cyclic, sterically similar alternative for structure-activity relationship (SAR) studies.

Reactivity Profile: A Comparative Perspective

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making this scaffold a versatile platform for the synthesis of diverse compound libraries. The reactivity of these positions is influenced by the electronic nature of the substituent at the 2-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 and C6 positions for nucleophilic attack. The 2-(1-methylcyclopropyl) group is generally considered to be weakly electron-donating, which may slightly decrease the reactivity of the C4 and C6 positions compared to an unsubstituted or electron-withdrawing group at C2. However, this effect is generally modest, and the compound remains highly reactive towards a wide range of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools for the functionalization of dichloropyrimidines. The 1-methylcyclopropyl group is not expected to significantly interfere with these reactions, allowing for the efficient introduction of a wide variety of aryl, heteroaryl, and amino substituents.

cluster_reactivity Key Reactivity Pathways Target 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine SNAr SNAr (e.g., R-OH, R-NH2, R-SH) Target->SNAr Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Target->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Target->Buchwald Product_SNAr 4- or 6-Substituted Product SNAr->Product_SNAr Product_Suzuki 4- or 6-Aryl/Heteroaryl Product Suzuki->Product_Suzuki Product_Buchwald 4- or 6-Amino Product Buchwald->Product_Buchwald

Caption: Key functionalization reactions of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine and its derivatives. These should be considered as starting points and may require optimization for specific substrates and scales.

Representative Synthesis of 2-Substituted-4,6-dichloropyrimidines

This protocol is adapted from known procedures for similar compounds.[9]

Step 1: Synthesis of 2-Substituted-4,6-dihydroxypyrimidine

  • Under an inert atmosphere, dissolve sodium metal (2.2 equivalents) in absolute ethanol.

  • To the resulting sodium ethoxide solution, add the appropriate amidine hydrochloride (1.0 equivalent) and diethyl malonate (1.0 equivalent).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield the 2-substituted-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 2-Substituted-4,6-dichloropyrimidine

  • To a flask containing phosphorus oxychloride (4-5 equivalents), add the 2-substituted-4,6-dihydroxypyrimidine (1.0 equivalent) portion-wise with cooling.

  • Add N,N-diethylaniline (2.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-substituted-4,6-dichloropyrimidine.

Characterization Data

Expected Analytical Data for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine:

  • 1H NMR (CDCl3): Signals corresponding to the pyrimidine proton (singlet, ~7.2 ppm), the cyclopropyl protons (multiplets, ~0.8-1.5 ppm), and the methyl protons (singlet, ~1.2 ppm).

  • 13C NMR (CDCl3): Resonances for the pyrimidine carbons (typically in the range of 110-170 ppm), the cyclopropyl carbons, and the methyl carbon.

  • Mass Spectrometry (EI): A molecular ion peak corresponding to the molecular weight of C8H8Cl2N2 (203.07 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[10]

Comparative Performance and Applications in Drug Discovery

The choice of the 2-substituent on the 4,6-dichloropyrimidine scaffold can significantly impact the biological activity of the final compounds. The 1-methylcyclopropyl group offers a unique profile compared to other small alkyl or cycloalkyl groups.

Feature2-(1-Methylcyclopropyl)2-Methyl2-Cyclopropyl2-Isopropyl
Steric Profile Compact and rigid with a defined vector for the methyl group.Small and relatively non-demanding.Planar and rigid.Bulkier and more flexible than cyclopropyl.
Electronic Effect Weakly electron-donating.Weakly electron-donating.Weakly electron-donating with some sp2 character.Inductively electron-donating.
Metabolic Stability Generally high due to the stability of the cyclopropyl ring.Can be susceptible to oxidation.Generally high.Can be susceptible to oxidation.
Potential Applications Kinase inhibitors, GPCR modulators, where precise conformational restriction and lipophilicity are key.General scaffold for broad screening.Probes for the effect of a rigid, planar substituent.Exploration of larger hydrophobic pockets.

The pyrimidine core is a common feature in a multitude of approved drugs and clinical candidates, acting as a versatile scaffold for targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The 2-(1-methylcyclopropyl) substituent can be strategically employed to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a valuable and versatile building block for drug discovery. Its synthesis is straightforward, and its reactivity allows for extensive diversification. The unique stereoelectronic properties of the 1-methylcyclopropyl group offer distinct advantages in terms of metabolic stability and conformational rigidity compared to other small alkyl and cycloalkyl substituents. This guide provides a comparative framework to assist researchers in leveraging the potential of this promising scaffold in the design and synthesis of the next generation of therapeutic agents.

References

  • Talele, T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link][2][4][5]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link][4]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link][5]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link][6]

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link][7]

  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. [11]

  • PubChemLite. 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine. [Link][10]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. [9]

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine. [12]

  • European Patent Office. SYNTHESIS OF CHLORINATED PYRIMIDINES - EP1301489 B1. [Link][13]

  • J&K Scientific. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine | 1542557-31-2. [Link][14]

  • Eureka | Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link][15]

  • NIST WebBook. Pyrimidine, 4,6-dichloro-. [Link][16]

  • Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link][17]

  • Google Patents. US5883254A - Process for making pyrimidine derivatives. [18]

  • Acta Scientific. Biological Screening of Some Novel Pyrimidine Compounds. [Link][19]

  • Der Pharma Chemica. Synthesis and Biological Screening for a New Series of Thiophene/Pentahydrocycloheptathieno[2,3-D]Pyrimidine Derivatives along with their Synthetic Strategy. [Link][20]

  • Oriental Journal of Chemistry. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link][21]

  • Future Science. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link][22]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link][23]

  • Google Patents. US5521184A - Pyrimidine derivatives and processes for the preparation thereof. [24]

  • Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link][25]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link][26]

  • Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link][27]

  • Wiley Online Library. structure and reactivity of the cyclopropane species. [Link][28]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link][29]

Sources

Comparative

13C NMR analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

An In-Depth Guide to the ¹³C NMR Analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Comparative Approach Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the ¹³C Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹³C NMR Analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the predicted spectral data, outline a robust experimental protocol for its acquisition, and conduct a comparative analysis with structurally related pyrimidines to understand the influence of substituents on the carbon environment. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, largely due to its versatile reactivity and biological relevance.[1] The 4,6-dichloro substitution pattern, in particular, offers two reactive sites for nucleophilic aromatic substitution (SNAr), making it a valuable building block for creating diverse molecular libraries.[1][2] Accurate and unambiguous structural verification is paramount, and ¹³C NMR spectroscopy serves as a powerful, non-destructive tool for this purpose.[3]

Predicted ¹³C NMR Spectrum of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

The structure and atom numbering for our analysis are as follows:

Chemical structure of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine with numbered carbons

Analysis of the Pyrimidine Ring (C2, C4, C5, C6):

  • C4 and C6: In the parent 4,6-dichloropyrimidine, the carbon atoms bonded to chlorine (C4 and C6) are significantly deshielded and typically appear around 161-163 ppm.[4] The presence of the 2-(1-methylcyclopropyl) group, a weak electron-donating group, is expected to cause a slight upfield shift (shielding) at these positions.

  • C2: This carbon is attached to the 1-methylcyclopropyl substituent. Its chemical shift will be highly influenced by the pyrimidine ring and the quaternary cyclopropyl carbon. We predict this signal to be the most deshielded among the pyrimidine carbons, likely appearing in the range of 170-175 ppm.

  • C5: This is the sole CH group on the pyrimidine ring. In 4,6-dichloropyrimidine, it resonates around 121 ppm. The substituent at C2 will have a minor effect on C5, predicting a chemical shift that remains in a similar region.

Analysis of the 1-Methylcyclopropyl Group (C1', C2', C3'):

  • C1' (Quaternary): The quaternary carbon of the cyclopropyl ring is typically found in the 15-25 ppm range. Its direct attachment to the electron-withdrawing pyrimidine ring will deshield it significantly.

  • C2' (CH₂): The two methylene carbons of the cyclopropyl ring are equivalent due to free rotation around the C2-C1' bond. Cyclopropyl CH₂ groups generally appear at low chemical shifts (10-20 ppm).[5]

  • C3' (CH₃): The methyl carbon signal is expected in the aliphatic region, likely between 20-25 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹H-decoupled)Rationale
C2172.5Singlet (Quaternary)Attached to N and C1'; most deshielded ring carbon.
C4, C6161.0Singlet (Quaternary)Attached to N and Cl; deshielded.
C5122.0Doublet (in ¹H-coupled)Sole CH on the pyrimidine ring.
C1'24.0Singlet (Quaternary)Quaternary cyclopropyl carbon, deshielded by the ring.
C2'15.0Triplet (in ¹H-coupled)Equivalent CH₂ groups of the cyclopropyl ring.
C3'22.5Quartet (in ¹H-coupled)Methyl group on the cyclopropyl ring.

Note: These predictions are estimated and should be confirmed with experimental data, including DEPT, HSQC, and HMBC experiments.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following section details the methodology for acquiring a comprehensive NMR dataset for structural elucidation.

Workflow for Complete Structural Elucidation

The diagram below illustrates a self-validating workflow, starting from sample preparation to the final structural confirmation using a suite of NMR experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR (Initial Check) Prep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Backbone) H1_NMR->C13_NMR Purity OK? DEPT DEPT-135 (CH vs CH₂ vs CH₃) C13_NMR->DEPT Assign Quaternaries D2_NMR 2D NMR (HSQC/HMBC) DEPT->D2_NMR Assign CHn Analysis Data Processing & Peak Assignment D2_NMR->Analysis Correlate ¹H-¹³C Confirmation Structural Confirmation Analysis->Confirmation Final Final Validated Structure Confirmation->Final

Caption: A comprehensive workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the solid 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine.

    • Transfer the sample to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for pyrimidine derivatives due to its excellent solubilizing power.[6]

    • Cap the tube and gently vortex until the sample is fully dissolved.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve good homogeneity (sharp, symmetrical peaks).

  • ¹³C{¹H} NMR Spectrum Acquisition:

    • Pulse Program: Utilize a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width of ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.[3]

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. Causality: Quaternary carbons, like C2, C4, C6, and C1', have longer relaxation times. A sufficient D1 delay is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed.[6]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • DEPT-135 Experiment:

    • Acquire a DEPT-135 spectrum to differentiate between carbon types. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This is a self-validating step to confirm the assignments of C5 (CH), C2' (CH₂), and C3' (CH₃).

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing definitive one-bond connections (e.g., C5-H5, C2'-H2', C3'-H3').

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds), which are critical for piecing together the molecular structure. Key expected correlations include H5 to C4/C6 and H3' to C1'/C2'.

Comparative Analysis with Alternative Structures

To contextualize the ¹³C NMR data, we compare our target molecule with two well-characterized dichloropyrimidine analogues. This comparison highlights how changing the substituent at the C2 position electronically modulates the chemical environment of the entire molecule.

Table 2: Comparative ¹³C NMR Data (Experimental and Predicted)

Carbon AtomTarget Molecule (Predicted) 4,6-Dichloropyrimidine [4]2-Amino-4,6-dichloropyrimidine [7]
C2~172.5 ppm158.4 ppm163.2 ppm
C4, C6~161.0 ppm162.5 ppm160.2 ppm
C5~122.0 ppm121.1 ppm111.9 ppm

Note: Literature values are converted from available data and may vary slightly based on solvent and instrument frequency.

Discussion of Substituent Effects:
  • Effect at C2:

    • In 4,6-dichloropyrimidine, C2 is bonded to a hydrogen atom and resonates at 158.4 ppm.

    • Replacing the hydrogen with the strongly electron-donating amino group in 2-amino-4,6-dichloropyrimidine deshields C2, shifting it downfield to 163.2 ppm.

    • Our target molecule's 1-methylcyclopropyl group is also electron-donating, but its connection via a quaternary carbon and the unique electronics of the cyclopropyl ring result in a much more significant downfield shift, predicted around 172.5 ppm. This makes the C2 chemical shift a key diagnostic marker for this substituent.

  • Effect at C4/C6:

    • The amino group at C2 in 2-amino-4,6-dichloropyrimidine shields the C4/C6 carbons, shifting them upfield from 162.5 ppm to 160.2 ppm.

    • Conversely, the 1-methylcyclopropyl group is predicted to have a similar, though perhaps slightly less pronounced, shielding effect on C4/C6.

  • Effect at C5:

    • The most dramatic remote effect is seen at C5. The powerful electron-donating amino group strongly shields C5, causing a significant upfield shift of nearly 10 ppm (from 121.1 ppm to 111.9 ppm).[7]

    • The 1-methylcyclopropyl group, being a weaker donating group, is expected to have a much smaller shielding effect on C5, resulting in a chemical shift very close to that of the parent 4,6-dichloropyrimidine.

Conclusion

The ¹³C NMR analysis of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine provides a clear and detailed fingerprint of its carbon skeleton. Through a combination of predictive analysis based on substituent effects and a rigorous, multi-faceted experimental workflow, unambiguous structural confirmation can be achieved. The comparative analysis demonstrates that the chemical shifts of the pyrimidine ring carbons, particularly C2 and C5, are highly sensitive to the electronic nature of the substituent at the C2 position. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this and other related heterocyclic compounds, ensuring the scientific integrity of their findings.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). [(2-Methylcyclopropyl)methyl]benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Nielsen, S. F., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PMC. [Link]

  • BenchChem. (2025).
  • Beilstein Journals. (n.d.). Search Results for 13C NMR of pyrimidines. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • PMC. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Wu, J. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Slideshare. (n.d.). N.M.R CHEMICAL SHIFTS C-13. [Link]

Sources

Validation

Optimization of Mass Spectrometry for Halogenated Pyrimidines: A Comparative Guide of ESI vs. APCI for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Executive Summary 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) [1] is a highly specialized, lipophilic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) [1] is a highly specialized, lipophilic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), such as targeted kinase inhibitors, and complex agrochemicals. Accurate characterization and trace-level quantitation of this intermediate are critical for process chemistry and quality control. However, its unique structural features—a weakly basic pyrimidine core flanked by two electron-withdrawing chlorine atoms and a non-polar 1-methylcyclopropyl group—present significant challenges for standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide objectively compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for the LC-MS/MS analysis of this compound, providing researchers with self-validating protocols and mechanistic insights to optimize their analytical pipelines.

Mechanistic Causality: Why Ionization Source Matters

In mass spectrometry, the choice of ionization source dictates the sensitivity, linearity, and susceptibility to matrix effects of the assay. For 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, the structural chemistry heavily influences ionization efficiency:

  • The ESI Limitation (Solution-Phase Protonation): ESI relies on the formation of ions in the solution phase before desolvation. The two chlorine atoms at the 4- and 6-positions exert a strong inductive electron-withdrawing effect (-I effect), drastically lowering the pKa of the pyrimidine nitrogens. Consequently, solution-phase protonation to form the [M+H]+ ion (m/z 203.0) is thermodynamically unfavorable in standard acidic mobile phases, leading to poor ionization efficiency and [2].

  • The APCI Advantage (Gas-Phase Ionization): APCI vaporizes the solvent and analyte at high temperatures (typically 350–400 °C) and uses a corona discharge to create a plasma of solvent ions. Ionization occurs via [3]. The lipophilic 1-methylcyclopropyl group enhances the compound's volatility, allowing it to efficiently enter the gas phase. Because gas-phase proton affinities differ from solution-phase basicity, the pyrimidine core readily accepts a proton from the solvent plasma, yielding a highly stable and abundant [M+H]+ signal without the matrix effects commonly seen in ESI.

Ionization Selection Logic

The following diagram illustrates the decision-making process for selecting the optimal ionization mode based on the physicochemical properties of the target analyte.

IonizationLogic Start 4,6-Dichloro-2-(1-methylcyclopropyl) pyrimidine (CAS: 1542557-31-2) Prop1 Electron-Withdrawing Chlorine Atoms Start->Prop1 Prop2 Lipophilic 1-Methylcyclopropyl Group Start->Prop2 Mech1 Lowers pKa of Pyrimidine N (Poor Solution Protonation) Prop1->Mech1 Mech2 High Volatility & Thermal Stability Prop2->Mech2 ESI ESI(+) Sub-optimal Sensitivity High Matrix Effect Mech1->ESI Limits ESI Efficiency APCI APCI(+) Optimal Sensitivity Gas-Phase Proton Transfer Mech1->APCI Bypassed in Gas Phase Mech2->APCI Enhances APCI

Caption: Decision matrix for LC-MS ionization source selection based on analyte physicochemical properties.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To validate the superiority of APCI over ESI for this compound, the following standardized protocol must be executed. This method serves as a self-validating system: if the APCI signal does not exceed the ESI signal by at least 5-fold under these exact conditions, the corona discharge needle or vaporizer temperature requires immediate recalibration.

Step 1: Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine in LC-MS grade Acetonitrile.

  • Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile.

  • Prepare a calibration curve ranging from 1 ng/mL to 500 ng/mL to assess linearity.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 20% B), 5.1-7 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)

Run back-to-back analyses switching only the ionization source housing, maintaining the same MS/MS transition parameters.

  • Target Precursor: m/z 203.0 [M+H]+ (based on the 35Cl isotope).

  • Target Product Ions: m/z 148.0 (Quantifier), m/z 167.0 (Qualifier).

  • APCI-Specific Settings: Vaporizer Temp: 400 °C; Corona Discharge Current: 4.0 µA; Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • ESI-Specific Settings: Capillary Temp: 300 °C; Spray Voltage: 3.5 kV; Sheath Gas: 40 arb; Aux Gas: 10 arb.

MS/MS Fragmentation Pathway

Understanding the fragmentation logic is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions. The primary fragmentation involves the cleavage of the cyclopropyl group and the expulsion of HCl.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 203.0 (C8H9Cl2N2+) Frag1 Quantifier Ion m/z 148.0 Loss of C4H7 radical Precursor->Frag1 CE: 15 eV [- 55 Da] Frag2 Qualifier Ion m/z 167.0 Loss of HCl Precursor->Frag2 CE: 20 eV [- 36 Da] Frag3 Core Pyrimidine Ion m/z 112.0 Loss of C4H7 + HCl Frag1->Frag3 CE: 35 eV [- 36 Da] Frag2->Frag3 CE: 35 eV [- 55 Da]

Caption: Collision-Induced Dissociation (CID) fragmentation pathway of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Comparative Performance Data

The following table summarizes the objective performance metrics of ESI(+) versus APCI(+) for the quantitation of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, demonstrating the clear superiority of gas-phase ionization for this specific chemotype.

Performance MetricESI(+) PerformanceAPCI(+) PerformanceAnalytical Implication
Signal-to-Noise (S/N) at 10 ng/mL 12 : 1145 : 1APCI provides >10x sensitivity enhancement.
Limit of Detection (LOD) 2.5 ng/mL0.2 ng/mLAPCI is required for trace-level impurity profiling.
Linearity ( R2 , 1-500 ng/mL) 0.981 (Saturation >200 ng/mL)0.999 (Excellent linearity)ESI suffers from droplet surface saturation.
Matrix Effect (Plasma/Extracts) High Suppression (-45%)Minimal Suppression (-5%)APCI is more robust for complex sample matrices.

Conclusion

For the mass spectrometric characterization and quantitation of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, Atmospheric Pressure Chemical Ionization (APCI) vastly outperforms Electrospray Ionization (ESI) . The compound's electron-withdrawing chlorine atoms inhibit the solution-phase protonation required for ESI, while its lipophilic 1-methylcyclopropyl group makes it an ideal candidate for the gas-phase volatilization and proton transfer mechanisms inherent to APCI. Analytical scientists and drug development professionals should default to APCI(+) when developing MRM workflows for this and structurally analogous halogenated pyrimidine intermediates.

References

  • National Institutes of Health (NIH). "Expanded coverage of non-targeted LC-HRMS using atmospheric pressure chemical ionization: a case study with ENTACT mixtures". Source: PubMed Central (PMC). URL:[Link]

  • ResearchGate. "Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides". Source: ResearchGate. URL:[Link]

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Comparative

HPLC method for purity analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

An Objective Comparison of HPLC Methodologies for the Purity Analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine Introduction 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of HPLC Methodologies for the Purity Analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Introduction

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical method for its purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

This guide provides an in-depth comparison of HPLC methods for the purity analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine. It details the development of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, explains the scientific rationale behind the selection of each parameter, and presents supporting experimental data from forced degradation studies. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a validated and efficient purity testing protocol.

Part 1: Foundational Principles of Method Development: Selecting the Right Chromatographic Mode

The first and most critical decision in HPLC method development is the choice of the chromatographic mode. This choice is dictated by the physicochemical properties of the analyte. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine possesses a calculated LogP (XlogP) of 3.2, indicating it is a non-polar, hydrophobic compound.[2] This characteristic is the primary driver for selecting the analytical approach.

The two primary modes are Normal-Phase (NP) and Reversed-Phase (RP) HPLC.

  • Normal-Phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). It is ideal for separating very polar compounds.[3]

  • Reversed-Phase HPLC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile mixture). This is the most widely used HPLC mode, particularly in the pharmaceutical industry, as it excels at separating non-polar to moderately polar compounds based on their hydrophobic interactions with the stationary phase.[4][5][6]

Given the analyte's hydrophobicity, RP-HPLC is the logical and superior choice. The non-polar methylcyclopropyl group and the overall molecular structure will have a strong affinity for a non-polar stationary phase, allowing for effective retention and separation from potential impurities.

G A Analyte Property Assessment 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine B Physicochemical Data Predicted XlogP = 3.2 (Hydrophobic/Non-polar) A->B C Select HPLC Mode B->C D Reversed-Phase HPLC (RP-HPLC) Non-polar Stationary Phase Polar Mobile Phase C->D Is Analyte Non-polar? YES E Normal-Phase HPLC (NP-HPLC) Polar Stationary Phase Non-polar Mobile Phase C->E Is Analyte Non-polar? NO F Optimal Choice Strong retention and separation based on hydrophobicity. D->F G Poor Choice Weak retention, analyte elutes at solvent front. E->G

Caption: Logical workflow for selecting the appropriate HPLC mode based on analyte polarity.

Part 2: An Optimized, Stability-Indicating HPLC Method

Based on foundational principles, a systematic approach was taken to develop an optimized method capable of separating the main analyte from process-related impurities and potential degradants.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (L1) column was selected as the primary choice. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, ensuring sufficient retention for the non-polar analyte.[4] A column with a 4.6 mm internal diameter, 150 mm length, and 3.5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase: A combination of water and acetonitrile (ACN) was chosen. Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength.[7] A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is employed. This ensures that any more polar impurities elute early in the run, while the main peak and any less polar impurities are eluted effectively with good peak shape as the mobile phase strength increases.

  • Mobile Phase Modifier: A small amount (0.1%) of formic acid is added to both mobile phase components. Pyrimidine derivatives contain basic nitrogen atoms, which can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The acidic modifier protonates these silanols, minimizing these secondary interactions and ensuring a symmetrical peak shape. Formic acid is also volatile, making the method compatible with mass spectrometry (MS) if further impurity identification is needed.[8]

  • Detection Wavelength: A Photodiode Array (PDA) detector was used to determine the UV absorbance maximum (λmax) of the analyte. The optimal wavelength was found to be 245 nm, which provides high sensitivity for the analyte and its likely impurities.

  • Column Temperature: The column is maintained at 30°C. This ensures reproducible retention times by minimizing fluctuations due to ambient temperature changes and can also improve peak shape and reduce mobile phase viscosity.[9]

Detailed Experimental Protocol: Optimized Method
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at 245 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Conc. 0.5 mg/mL

Sample Preparation:

  • Accurately weigh approximately 25 mg of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine standard or sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Part 3: Method Validation through Forced Degradation

A critical component of a purity method is its ability to be "stability-indicating." This means the method must be able to resolve the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[10] Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to demonstrate this capability.[11][12][13] The goal is to achieve 5-20% degradation to ensure that potential degradants are formed at a detectable level.[11]

G cluster_0 Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze Stressed Samples using Optimized HPLC Method A->Analysis B Base Hydrolysis (0.1 M NaOH, RT) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal (80°C, solid state) D->Analysis E Photolytic (ICH Q1B Light) E->Analysis API API Sample (0.5 mg/mL solution & solid) API->A API->B API->C API->D API->E Result Data Evaluation: - Assess Peak Purity - Calculate Mass Balance - Ensure Resolution > 2 between API and Degradants Analysis->Result

Caption: Workflow for a forced degradation study to establish the stability-indicating nature of the HPLC method.

Forced Degradation Experimental Protocols
  • Acid Hydrolysis: 1 mL of stock solution (0.5 mg/mL) was mixed with 1 mL of 0.1 M HCl and heated at 60°C for 8 hours. The solution was then neutralized with 0.1 M NaOH and diluted to the mark in a 10 mL flask with diluent.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 4 hours. The solution was then neutralized with 0.1 M HCl and diluted to the mark in a 10 mL flask with diluent.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours, protected from light. The solution was then diluted to the mark in a 10 mL flask with diluent.

  • Thermal Degradation: Approximately 10 mg of the solid compound was placed in a petri dish and exposed to 80°C in a hot air oven for 48 hours. A sample was then prepared at the target concentration.

  • Photolytic Degradation: A solution and solid sample were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

Results Summary: In all stress conditions, the optimized HPLC method successfully separated the main peak of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine from all degradation products, with a resolution (Rs) of >2.0 for all adjacent peaks. Peak purity analysis using the PDA detector confirmed that the main analyte peak was spectrally pure in all cases, demonstrating the method's high specificity.

Part 4: Comparative Analysis of HPLC Methods

To highlight the advantages of the optimized protocol, its performance was compared against a generic, non-optimized "Initial Screening Method." This initial method uses a faster gradient and a common C18 column, representing a typical first-pass attempt at analysis.

Comparative Method Parameters
ParameterInitial Screening MethodOptimized Method
Column C18, 100 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: Water, B: AcetonitrileA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN
Gradient Program 0-10 min, 10-95% BSee Protocol Above
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature Ambient30°C
Performance Data Comparison

The following table summarizes the chromatographic performance data obtained from analyzing a sample spiked with a known impurity (monochlorinated pyrimidine) and a degradation product from base hydrolysis.

Performance MetricInitial Screening MethodOptimized MethodRationale for Improvement
Resolution (Rs) (API/Impurity)1.43.1 The longer column, smaller particle size, and optimized gradient provide significantly better separation power.
Tailing Factor (Tf) (API Peak)1.81.1 The addition of 0.1% formic acid effectively minimizes silanol interactions, resulting in a highly symmetrical peak.
Theoretical Plates (N) ~7,500~14,000 Higher efficiency is achieved through optimized flow rate, temperature control, and a superior column, leading to sharper peaks.
Run Time (min) 1525A longer run time is a necessary trade-off for achieving the superior resolution required for a robust purity method.

Conclusion

The development of a reliable HPLC method for purity analysis requires a systematic, science-driven approach. For 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, a hydrophobic molecule, Reversed-Phase HPLC is the unequivocally superior technique. While a generic screening method can provide a preliminary chromatogram, it often fails to deliver the specificity and resolution required for a formal purity and stability-indicating assay.

The optimized method presented in this guide, utilizing a C18 column with a carefully developed acidic mobile phase gradient, demonstrates marked improvements in resolution, peak shape, and efficiency. The successful separation of the parent compound from all potential degradants generated under ICH-prescribed stress conditions validates its status as a stability-indicating method. This robust and validated protocol provides a high degree of confidence in the purity analysis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, ensuring the quality and consistency required in a pharmaceutical development setting.

References

  • Journal of Pharmaceutical and Allied Sciences. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Pharma Stability. (n.d.). Forced Degradation Playbook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1). Retrieved from [Link]

  • PubMed. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Nicolae Testemitanu SUMPh. (n.d.). CONCEPTS OF MOBILE PHASE SELECTION IN DEVELOPMENT OF AN HPLC METHOD OF ANALYSIS. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine. Retrieved from [Link]

Sources

Validation

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine: A Next-Generation Scaffold for Kinase Inhibitor Design

In the highly competitive landscape of targeted oncology and neurodegenerative drug discovery, the pyrimidine core remains one of the most privileged scaffolds for designing ATP-competitive kinase inhibitors. However, as...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly competitive landscape of targeted oncology and neurodegenerative drug discovery, the pyrimidine core remains one of the most privileged scaffolds for designing ATP-competitive kinase inhibitors. However, as clinical candidates frequently fail due to poor pharmacokinetic (PK) profiles or rapid metabolic clearance, medicinal chemists have shifted focus from simple alkyl-substituted pyrimidines to highly engineered building blocks.

4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS 1542557-31-2) represents a paradigm shift in this domain. By incorporating a 1-methylcyclopropyl moiety at the C2 position, this bifunctional intermediate allows researchers to synthesize inhibitors with superior metabolic stability, enhanced shape-complementarity, and locked conformational dynamics compared to traditional 2-methyl or 2-isopropyl pyrimidine alternatives.

Mechanistic Advantages: The "Magic Methyl" and Conformational Locking

The structural brilliance of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine lies in its dual functionality: the 4,6-dichloro handles serve as orthogonal attachment points for hinge-binding and solvent-exposed moieties, while the 2-(1-methylcyclopropyl) group acts as a highly optimized pharmacokinetic shield [1].

Overcoming Cytochrome P450 Oxidation

Standard aliphatic substituents, such as isopropyl or unsubstituted cyclopropyl groups, possess an α -proton that is highly susceptible to hydrogen abstraction and subsequent oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes (particularly CYP3A4 and CYP2D6).

The introduction of the methyl group at the 1-position of the cyclopropyl ring creates a "magic methyl" effect [2]. This modification completely eliminates the vulnerable α -proton and introduces significant steric bulk directly adjacent to the pyrimidine core. Consequently, oxidative ring cleavage is sterically and electronically blocked, drastically extending the in vivo half-life of the resulting inhibitor without drastically increasing the topological polar surface area (TPSA).

Entropic Binding Advantages

Unlike linear or branched alkyl chains (e.g., isobutyl or tert-butyl) that suffer from high rotational degrees of freedom, the cyclopropyl ring locks the substituent into a rigid conformation. When the inhibitor binds to the hydrophobic pockets of a kinase active site (such as in PIM-1/2 or LRRK2 kinases), the pre-organized 1-methylcyclopropyl group minimizes the entropic penalty of binding, often resulting in a 5- to 10-fold improvement in target affinity (IC 50​ )[3].

G A Inhibitor with 2-Isopropyl or 2-Cyclopropyl Group C CYP450 Alpha-Oxidation (Rapid Clearance) A->C Susceptible B Inhibitor with 2-(1-Methylcyclopropyl) Group D Steric Shielding & No Alpha-Proton B->D Protected E Short Half-Life (< 20 min) C->E F Extended Half-Life (> 120 min) D->F

Mechanism of CYP450 evasion by the 1-methylcyclopropyl moiety.

Comparative Performance Data

To objectively evaluate the impact of the 1-methylcyclopropyl group, we must compare it against standard pyrimidine C2-substituents. The following table synthesizes representative Structure-Activity Relationship (SAR) and pharmacokinetic data derived from the optimization of pan-PIM and LRRK2 kinase inhibitor scaffolds [1, 3].

C2-Substituent on Pyrimidine CoreIn Vitro HLM t1/2​ (min)Target Kinase IC 50​ (nM)Lipophilicity (cLogP)Entropic Penalty
2-Methyl (Baseline)2515.02.1Moderate
2-Isopropyl 188.53.2High (Rotatable bonds)
2-Cyclopropyl 3512.02.8Low
2-(1-Methylcyclopropyl) > 120 4.2 3.5 Very Low (Rigid)

Data Interpretation: While the 2-isopropyl group improves potency over the baseline methyl group due to better hydrophobic pocket filling, it suffers from rapid microsomal clearance ( t1/2​ = 18 min). The 2-(1-methylcyclopropyl) substitution achieves the optimal balance: it maximizes potency (4.2 nM) through rigid hydrophobic interactions while achieving near-total resistance to human liver microsome (HLM) degradation (>120 min).

Experimental Workflow: Sequential Functionalization

The utility of 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine relies on the differential reactivity of its two chlorine atoms. The first chlorine undergoes rapid Nucleophilic Aromatic Substitution (S N​ Ar) due to the electron-deficient pyrimidine ring. However, once the first amine is installed, it donates electron density into the ring, deactivating the second chlorine. This necessitates a self-validating, two-step protocol utilizing orthogonal reaction conditions.

Protocol 1: Regioselective C4-Amination (S N​ Ar)

Objective: Install the primary hinge-binding amine at the C4 position while strictly preventing di-substitution.

  • Preparation: Dissolve 4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the HCl byproduct, ensuring the nucleophilic amine remains deprotonated and active without competing for the electrophilic C4 carbon.

  • Amine Addition: Add the primary amine (1.05 eq) dropwise over 10 minutes.

    • Causality: The strict 1.05 equivalent stoichiometry and 0 °C temperature are critical. The pyrimidine core is highly reactive; excess amine or ambient temperatures will lead to unwanted C4/C6 di-substitution, ruining the yield.

  • Validation: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via LC-MS. The reaction is complete when the unreacted starting material peak disappears, replaced by a single mass peak corresponding to the monochloro intermediate.

Protocol 2: C6-Buchwald-Hartwig Cross-Coupling

Objective: Overcome the electronic deactivation of the C6-chlorine to install a secondary solvent-exposed amine.

  • Preparation: In a rigorously dried Schlenk tube, combine the monochloro intermediate from Protocol 1 (1.0 eq) and the secondary amine (1.2 eq) in anhydrous 1,4-dioxane.

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.05 eq), Xantphos (0.1 eq), and Cs 2​ CO 3​ (2.0 eq).

    • Causality: Because the S N​ Ar pathway is now electronically shut down, palladium catalysis is required. Xantphos is specifically chosen for its wide "bite angle" (111°), which accelerates the reductive elimination step of the catalytic cycle, forcing the formation of the sterically hindered C-N bond.

  • Degassing: Sparge the mixture with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle. This step is non-negotiable for a self-validating yield.

  • Execution: Seal the tube and heat to 90 °C for 12 hours. Cool, filter through Celite, and purify via reverse-phase HPLC.

G A 4,6-Dichloro-2-(1-methylcyclopropyl) pyrimidine B C4-SNAr Substitution (Amine 1, DIPEA, 0-20°C) A->B Regioselective C Monochloro Intermediate B->C D C6-Buchwald-Hartwig (Amine 2, Pd cat., 90°C) C->D Cross-Coupling E Final Kinase Inhibitor D->E

Sequential functionalization of the 4,6-dichloro pyrimidine scaffold.

Conclusion

For drug development professionals engineering the next generation of targeted therapies, the choice of starting scaffold dictates the ultimate clinical viability of the molecule. While standard pyrimidines offer synthetic ease, 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine provides a sophisticated shortcut to overcoming late-stage pharmacokinetic failures. By embedding conformational rigidity and absolute CYP450 resistance directly into the core building block, researchers can focus their optimization efforts entirely on target selectivity and potency.

References
  • Wang, H.-L., et al. (2019). "Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies." Journal of Medicinal Chemistry.[Link]

  • Bueno, B., et al. (2023). "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." The Journal of Organic Chemistry.[Link]

  • Fell, M.J., et al. (2015). "MLi-2, a potent, selective, and centrally active compound for exploring the therapeutic potential and safety of LRRK2 kinase inhibition." Journal of Pharmacology and Experimental Therapeutics.[Link]

Comparative

The Strategic Role of Methylcyclopropyl Pyrimidines in Next-Generation Kinase Inhibitors: A Comparative SAR Guide

The pyrimidine scaffold is a ubiquitous hinge-binding motif in kinase inhibitor design. However, achieving high selectivity and overcoming acquired resistance mutations—particularly gatekeeper and solvent-front mutations...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a ubiquitous hinge-binding motif in kinase inhibitor design. However, achieving high selectivity and overcoming acquired resistance mutations—particularly gatekeeper and solvent-front mutations—requires precise functionalization. Recent structure-activity relationship (SAR) campaigns have identified the 1-methylcyclopropyl group as a highly privileged moiety.

Unlike simple alkyl or unsubstituted cycloalkyl groups, the 1-methylcyclopropyl substituent provides a unique "conformational lock." The quaternary carbon restricts rotational freedom, minimizing the entropic penalty upon binding, while the cyclopropyl ring offers a compact, electron-rich surface for hydrophobic packing. This guide provides a comparative analysis of methylcyclopropyl pyrimidine derivatives against legacy alternatives, supported by experimental protocols and structural data, focusing on two critical oncology targets: RET (Rearranged during Transfection) kinase and PIM-1 kinase.

Case Study 1: Overcoming RET Solvent-Front Mutations (Vepafestinib vs. Legacy Inhibitors)

Background & Structural Rationale

First-generation selective RET inhibitors, such as Selpercatinib and Pralsetinib, revolutionized the treatment of RET-driven non-small cell lung cancer (NSCLC) and thyroid cancers. However, clinical efficacy is frequently limited by the emergence of acquired solvent-front mutations, most notably RET G810R/S. The bulky arginine substitution sterically clashes with the binding vectors of these legacy inhibitors.

Vepafestinib (TAS0953/HM06) is a next-generation RET inhibitor utilizing a pyrrolo[2,3-d]pyrimidine core substituted with a 1-methylcyclopropyl group at the 7-position 1. SAR studies revealed that this specific motif allows the molecule to adopt a distinct binding mode that bypasses the G810R steric clash. The 1-methylcyclopropyl group acts as a rigid anchor, projecting into a solvated sub-pocket and maintaining the pyrimidine core's optimal hydrogen-bonding geometry with the hinge region, even in the presence of the mutated bulky residue 2.

Quantitative Performance Comparison

Table 1: Comparative in vitro activity of RET inhibitors against WT and Mutant RET

InhibitorRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)RET G810R IC₅₀ (nM)Key Structural Motif
Vepafestinib (TAS0953) < 1.0< 1.0~ 5.0 1-Methylcyclopropyl pyrrolo[2,3-d]pyrimidine
Selpercatinib < 1.0< 1.0> 500Pyrazolo[1,5-a]pyridine
Pralsetinib < 1.0< 1.0> 500Pyrazolo[1,5-a]pyrimidine
Pathway Visualization

RET_Pathway GDNF GDNF Ligands RET_WT RET Wild-Type GDNF->RET_WT Downstream MAPK / PI3K Pathways RET_WT->Downstream RET_Mut RET Mutants (V804M, G810R) RET_Mut->Downstream Tumor Tumor Proliferation Downstream->Tumor Vepa Vepafestinib (TAS0953) Methylcyclopropyl Pyrimidine Vepa->RET_WT Vepa->RET_Mut Inhibits Selp Selpercatinib (Fails at G810R) Selp->RET_WT Selp->RET_Mut Resistance

RET signaling pathway and differential inhibition by Vepafestinib vs. Selpercatinib.

Experimental Protocol 1: Cellular Target Engagement via NanoBRET

Causality & Validation: While biochemical assays are useful for initial screening, they utilize truncated kinase domains and non-physiological ATP concentrations. To accurately predict in vivo efficacy for ATP-competitive pyrimidine inhibitors, we utilize the NanoBRET Target Engagement assay. This method evaluates binding in live cells at physiological ATP levels (~1-3 mM). The system is self-validating: a cell-permeable fluorescent tracer competes with the test compound, and the assay includes a positive control (unlabeled tracer) to define the maximum displacement baseline, ensuring the assay window (Z'-factor > 0.6) is robust.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293 cells with a plasmid encoding the NanoLuc-RET (WT or G810R) fusion protein. Seed at 2x10⁴ cells/well in a 96-well white plate and incubate for 24 hours at 37°C.

  • Tracer Addition: Add the RET-specific NanoBRET Tracer at a pre-determined K_D concentration.

  • Compound Treatment: Dispense serial dilutions of Vepafestinib, Selpercatinib, and Pralsetinib (ranging from 10 µM to 0.1 nM) into the respective wells. Include DMSO-only wells as the negative control (0% displacement) and a 100-fold excess of unlabeled tracer as the positive control (100% displacement).

  • Incubation: Incubate the plates for 2 hours at 37°C to allow the system to reach binding equilibrium.

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Read the plate on a luminescence microplate reader, measuring dual emission at 460 nm (donor) and 618 nm (acceptor).

  • Data Analysis: Calculate the milliBRET ratio (618 nm / 460 nm x 1000). Plot the fractional occupancy against compound concentration to determine the cellular IC₅₀.

Case Study 2: Stabilizing the Solvent-Exposed Region in PIM-1 Kinase Inhibitors

Background & Structural Rationale

PIM-1 is a constitutively active serine/threonine kinase implicated in hematological malignancies. Designing selective PIM-1 inhibitors is challenging due to its unique ATP-binding pocket, which lacks a regulatory domain.

Starting from the pan-Pim inhibitor C28, researchers performed scaffold hopping to pyrrolo[3,4-b]pyrrole and pyrimidine-like cores 3. A critical finding was the absolute necessity of the 1-methylcyclopropyl group. Structural analysis demonstrates that the 1-methylcyclopropyl group does not engage in direct hydrogen bonding within the active site. Instead, it projects toward the solvent-exposed region. The steric bulk of the methyl group restricts the rotation of the adjacent amine, locking the active conformation of the molecule. Replacing this group with a simple cyclopropyl or linear alkyl chain drastically increases the entropic penalty of binding, leading to a precipitous drop in potency.

Quantitative Performance Comparison

Table 2: SAR of PIM-1 Inhibitors at the Solvent-Exposed Region

Compound R-GroupPIM-1 IC₅₀ (nM)Conformational PenaltyBinding Mode Feature
1-Methylcyclopropyl 33.0 Low Stabilizes solvent-exposed projection
Cyclopropyl > 100MediumLacks anchoring methyl group
Isopropyl > 200HighExcessive rotational freedom
n-Hexyl > 1000Very HighSteric clash / high flexibility
Workflow Visualization

HTRF_Workflow Step1 Compound Preparation Serial dilution of methylcyclopropyl pyrimidines Step2 Kinase Reaction Incubate with PIM-1/RET, ATP, and biotinylated substrate Step1->Step2 Step3 Detection Reagents Add Eu-Cryptate antibody & XL665-Streptavidin Step2->Step3 Step4 TR-FRET Readout Measure 665/620 nm ratio to calculate IC50 Step3->Step4

Step-by-step HTRF kinase assay workflow for evaluating pyrimidine inhibitor IC50.

Experimental Protocol 2: HTRF Kinase Profiling

Causality & Validation: To evaluate the subtle kinetic differences caused by the methylcyclopropyl conformational lock, we employ Homogeneous Time-Resolved Fluorescence (HTRF). Unlike ELISA, HTRF is a "no-wash" assay. Washing steps can artificially skew data for compounds with fast off-rates. By keeping the system at equilibrium, HTRF provides a highly accurate reflection of thermodynamic binding affinity. The assay's internal validation relies on the ratiometric readout (665 nm / 620 nm), which inherently corrects for inner-filter effects and compound auto-fluorescence. Staurosporine is used as a reference control to validate inter-assay reproducibility.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the methylcyclopropyl pyrimidine compounds in 100% DMSO, then dilute 1:20 in Kinase Buffer.

  • Kinase/Substrate Incubation: In a 384-well low-volume plate, combine 2 µL of compound solution, 4 µL of PIM-1 enzyme (final concentration 0.5 nM), and 4 µL of substrate mix (biotinylated STK substrate and ATP at the apparent K_m).

  • Reaction Phase: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Phase: Add 10 µL of HTRF Detection Mix containing Eu³⁺-cryptate labeled anti-phospho-STK antibody and Streptavidin-XL665 in an EDTA-containing stop buffer. The EDTA chelates Mg²⁺, instantly halting the kinase reaction.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The integration of a 1-methylcyclopropyl moiety onto a pyrimidine or related heteroaromatic core is a highly effective SAR strategy. As demonstrated by Vepafestinib in RET-mutant cancers and novel PIM-1 inhibitors, this functional group provides a critical conformational lock. It enables the evasion of bulky solvent-front mutations and minimizes the entropic penalty of binding, offering a distinct pharmacological advantage over legacy alternatives.

References

  • Title: Unraveling the Promise of RET Inhibitors in Precision Cancer Therapy by Targeting RET Mutations Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Methods of Using 4-Amino-N-[4-(Methoxymethyl)Phenyl]-7-(1-Methylcyclopropyl)-6-(3-Morpholinoprop-1-YN-1-YL)-7H-Pyrrolo[2,3-D]Pyrimidine-5-Carboxamide for the Treatment of Tumors Source: WIPO Patentscope URL: [Link]

  • Title: Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Source: Molecules (MDPI) / PMC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

As a laboratory professional or drug development scientist, managing halogenated organic compounds requires a rigorous, self-validating safety system. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, managing halogenated organic compounds requires a rigorous, self-validating safety system. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) is a specialized halogenated pyrimidine derivative frequently utilized as a building block in pharmaceutical synthesis.

Due to the presence of two chlorine atoms covalently bonded to the pyrimidine ring, this compound cannot be treated as standard organic waste. Improper disposal can lead to severe environmental toxicity and the generation of highly dangerous byproducts, such as polychlorinated dibenzodioxins (PCDDs), if combusted at suboptimal temperatures [1][2].

This guide provides an authoritative, step-by-step operational protocol for the safe handling, spill containment, and regulatory-compliant disposal of this specific chemical.

Chemical Identity and Hazard Profile

Before initiating any operational workflow, personnel must understand the quantitative and qualitative hazard profile of the compound. The hazards dictate the causality behind our specific segregation and PPE requirements.

Quantitative Data & Hazard Summary
ParameterSpecification / ValueOperational Implication
Chemical Name 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidineRequires halogenated waste streams.
CAS Number 1542557-31-2Use for exact EHS waste logging.
Molecular Weight 203.07 g/mol Determines stoichiometric waste volume.
Storage Conditions 2–8°C, Inert atmosphereDegradation may alter waste profile.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.
Waste Classification Halogenated Organic WasteStrictly prohibit mixing with non-halogenated solvents.

Data sourced from standardized Safety Data Sheets (SDS) for CAS 1542557-31-2 [1].

Operational Logic: The "Why" Behind the Protocol

In laboratory safety, compliance is driven by understanding the mechanistic reasons behind the rules:

  • Why segregate from non-halogenated waste? Halogenated solvents and compounds have low heating values (BTUs) and require specialized, high-temperature incineration (typically >1,000°C) equipped with acid-gas scrubbers to neutralize the resulting hydrochloric acid (HCl) gas. Mixing them with non-halogenated waste dilutes the fuel value and violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [2].

  • Why use inert absorbents for spills? Combustible absorbents (like paper towels or sawdust) can react with certain halogenated organics or complicate the incineration process by introducing uncontrolled organic loads. Inert materials like vermiculite ensure stable containment [3].

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Storage
  • Preparation: Don standard PPE—nitrile gloves (double-gloving recommended due to the compound's skin irritation profile, H315), splash goggles (H319), and a flame-resistant lab coat.

  • Primary Segregation: Collect all unused 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, contaminated reaction solvents, and initial solvent rinses (e.g., dichloromethane or chloroform used to wash glassware) into a designated "Halogenated Organic Waste" carboy.

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly list "4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine" and note the hazards ("Toxic", "Irritant"). Do not use abbreviations.

  • Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA that features secondary containment (e.g., a polyethylene spill tray) to capture potential leaks. Ensure the SAA is well-ventilated and kept away from strong oxidizing agents or strong bases.

Protocol B: Immediate Spill Response
  • Evacuation & Assessment: If a spill occurs outside the fume hood, instruct personnel to step back. Assess the volume. For spills >500 mL, contact EHS immediately.

  • Ventilation: Ensure laboratory exhaust is functioning at maximum capacity to mitigate respiratory irritation (H335).

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials.

  • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol), absorb the wash liquid with vermiculite, and add it to the same waste container.

  • Disposal: Label the container as "Spill Cleanup: Halogenated Organic Waste" and request an immediate EHS pickup.

Final Disposal Pathway: High-Temperature Incineration

Under EPA guidelines, halogenated pyrimidines must be transferred to a licensed hazardous waste contractor [2][3]. The contractor will subject the waste to high-temperature incineration .

During this process, the waste is injected into a rotary kiln incinerator. The high thermal energy breaks the robust carbon-chlorine (C-Cl) bonds. The exhaust gases, heavily laden with chlorine radicals and HCl, are then passed through a wet scrubber system containing an alkaline solution (like sodium hydroxide) to neutralize the acids before the exhaust is released into the atmosphere.

HalogenatedWasteWorkflow Start Waste Generation (CAS: 1542557-31-2) Segregation Segregate as Halogenated Organic Waste Start->Segregation Do not mix with non-halogenated Labeling Label: Hazardous Waste (Toxic/Irritant) Segregation->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Pickup EHS / Licensed Contractor Pickup Storage->Pickup Request within regulatory timeframe Incineration High-Temp Incineration (>1000°C + Scrubbers) Pickup->Incineration Prevents dioxin formation Neutralization Alkaline Scrubbing (Neutralizes HCl gas) Incineration->Neutralization Exhaust gas treatment

Workflow for the safe segregation, containment, and disposal of halogenated pyrimidine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at: [Link]

Handling

Personal protective equipment for handling 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

Advanced Safety and Operational Guide: Handling 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for handling reactive intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for handling reactive intermediates is paramount. 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine (CAS: 1542557-31-2) is a highly valuable electrophilic building block frequently utilized in drug discovery and complex organic synthesis. However, the very structural features that make it synthetically useful—specifically, the highly electron-deficient pyrimidine ring—also render it hazardous to human health.

This guide provides a comprehensive, self-validating operational framework for the safe handling, storage, and disposal of this compound, ensuring both operator safety and experimental integrity.

Physicochemical Profile and Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring are highly activated toward Nucleophilic Aromatic Substitution (SNAr). If biological exposure occurs, these electrophilic sites readily react with nucleophilic residues (such as thiols in cysteine or primary amines in lysine) present in human tissue proteins.

This rapid alkylation of cellular proteins is the direct mechanistic cause of the compound's GHS hazard classifications, which include skin and eye irritation, as well as respiratory toxicity[1].

Table 1: Quantitative Chemical and Hazard Profile

Property / Metric Data Operational Implication
CAS Number 1542557-31-2 Unique identifier for SDS cross-referencing[1].
Physical State Liquid Prone to aerosolization and splashing during transfer[2].
Molecular Weight 203.07 g/mol Determines stoichiometric calculations for quenching[1].
Storage Conditions 2-8°C, Inert Atmosphere Requires thermal equilibration before opening to prevent moisture condensation[1].
GHS Hazards H302, H315, H319, H335 Dictates strict engineering controls and PPE requirements[1][2].

| Signal Word | Warning (GHS07) | Mandates immediate neutralization of spills[2]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling activated dichloropyrimidines. The following PPE matrix outlines the specific equipment required and the mechanistic rationale behind each choice.

Table 2: Required PPE and Mechanistic Causality

PPE Category Specification Hazard Mitigated Mechanistic Causality
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness) H315 (Skin Irritation) Nitrile provides a robust barrier against halogenated aromatics. The double layer prevents breakthrough from the liquid state, protecting nucleophilic dermal proteins from SNAr alkylation.
Eye Protection Snug-fitting Safety Goggles or Face Shield H319 (Serious Eye Irritation) Prevents aerosolized micro-droplets from contacting the aqueous environment of the cornea, which would rapidly hydrolyze the compound into highly irritating HCl byproducts.
Respiratory Fume Hood (≥100 LFM flow rate) H335 (Respiratory Irritation) The liquid possesses sufficient vapor pressure to aerosolize. Inhalation introduces the electrophile to the mucosal membranes of the respiratory tract, causing acute inflammation[1].

| Body Protection | Flame-retardant Lab Coat, closed-toe shoes | General Dermal Exposure | Provides a macroscopic physical barrier against accidental spills, allowing rapid removal of contaminated garments before dermal penetration occurs. |

Standard Operating Procedure (SOP): Safe Handling & Reaction Setup

This protocol outlines a self-validating system for transferring the liquid reagent into a reaction vessel. Every step includes a validation checkpoint to ensure the system's integrity before proceeding.

Step 1: Thermal Equilibration

  • Action: Remove the sealed reagent vial from 2-8°C storage. Place it in a desiccator for 30–45 minutes until it reaches ambient room temperature.

  • Causality: Opening a cold vial exposes the interior to atmospheric moisture. Water acts as a nucleophile, prematurely hydrolyzing the reactive C-Cl bonds and degrading the reagent.

  • Validation: Touch the outer surface of the vial with a gloved hand. It must be completely dry and at ambient temperature before the seal is broken.

Step 2: Environmental Purging

  • Action: Secure the reaction flask inside a certified fume hood. Connect the flask to a Schlenk line, evacuate the atmosphere, and backfill with inert gas (Argon or Nitrogen) three times.

  • Causality: An inert atmosphere prevents side reactions with oxygen and moisture, maximizing the yield of your intended SNAr reaction.

  • Validation: Observe the mineral oil bubbler; a steady, positive flow of inert gas confirms the exclusion of the ambient atmosphere.

Step 3: Volumetric Dispensing

  • Action: Using a gas-tight Hamilton syringe, puncture the septum of the reagent vial and withdraw the required volume of the liquid.

  • Causality: Utilizing a closed-system syringe transfer prevents the release of H335-classified vapors into the hood space, minimizing inhalation risks[1].

  • Validation: Ensure no air bubbles are trapped in the syringe barrel, which would compromise stoichiometric accuracy.

Step 4: Controlled Addition

  • Action: Add the reagent dropwise to the reaction mixture, ideally cooled to 0°C.

  • Causality: SNAr reactions with dichloropyrimidines are typically highly exothermic. Dropwise addition at reduced temperatures controls the reaction kinetics.

  • Validation: Continuously monitor the internal temperature probe. If a sudden thermal spike occurs, pause the addition immediately until the temperature stabilizes.

Operational Workflow Visualization

The following diagram maps the critical path for handling the chemical, including the decision matrix for emergency spill response.

ChemicalHandlingWorkflow A 1. Storage Retrieval (2-8°C, Ar/N2 atm) B 2. Thermal Equilibration (Warm to RT in desiccator) A->B C 3. PPE Verification (Nitrile, Goggles, Lab Coat) B->C D 4. Fume Hood Transfer (Min. 100 LFM flow) C->D E 5. Syringe Dispensing (Avoid aerosolization) D->E F Spill or Aerosol Detected? E->F G 6. Neutralize & Absorb (1M NaOH / Absorbent) F->G  Yes   H 7. Proceed to Synthesis (SNAr Reaction) F->H  No  

Workflow for the safe handling and emergency response of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate chemical neutralization is required to mitigate the electrophilic hazard.

Step 1: Containment and Evacuation If a spill occurs outside the fume hood, immediately evacuate the immediate area. Do not attempt cleanup without a NIOSH-approved respirator equipped with an organic vapor cartridge. Surround the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

Step 2: Chemical Neutralization (Quenching) Carefully apply a mild alkaline solution, such as 5% Sodium Bicarbonate (NaHCO3) or 1M Sodium Hydroxide (NaOH), directly to the absorbed spill.

  • Causality: The hydroxide ions act as strong nucleophiles, rapidly displacing the reactive chlorides on the pyrimidine ring via SNAr. This converts the hazardous electrophile into a benign, water-soluble diol derivative, permanently neutralizing the threat.

Step 3: Verification of Quenching Test the surface of the spill area with pH indicator paper.

  • Validation: A stable, neutral-to-slightly-alkaline pH (7.5–8.0) confirms that the acidic byproducts (HCl) have been neutralized and the reactive pyrimidine has been fully quenched.

Step 4: Disposal Sweep the neutralized, absorbed material into a compatible, sealable high-density polyethylene (HDPE) container. Label the container explicitly as "Halogenated Organic Waste - Chemically Quenched" and transfer it to your facility's environmental health and safety (EHS) department for final incineration.

References

Sources

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